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5-Bromo-3-difluoromethoxy-2-fluoropyridine Documentation Hub

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  • Product: 5-Bromo-3-difluoromethoxy-2-fluoropyridine
  • CAS: 1805938-33-3

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-3-difluoromethoxy-2-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery For correspondence: Senior Application Scientist, Gemini Laboratories Abstract: 5-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-3-difluoromethoxy-2-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract: 5-Bromo-3-difluoromethoxy-2-fluoropyridine is a specialized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The unique combination of a bromine atom, a difluoromethoxy group, and a fluorine atom on the pyridine scaffold imparts distinct physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of this compound, including its structural features, proposed synthesis, potential applications, and safe handling procedures. While a specific CAS number for this compound is not publicly available at the time of this writing, it is identified by PubChem Compound Identification number (CID) 121591519.

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, making it a favorable pharmacophore. The strategic functionalization of the pyridine ring with halogens, particularly fluorine, has become a cornerstone of modern drug design. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

The difluoromethoxy group (-OCF₂H) is a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxyl or thiol group, while offering improved metabolic stability. The bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The fluorine atom at the 2-position can influence the electronics of the pyridine ring and can be a site for nucleophilic substitution.

This technical guide will delve into the specifics of 5-Bromo-3-difluoromethoxy-2-fluoropyridine, a molecule that synergistically combines these advantageous structural motifs.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physicochemical properties is paramount for its application in research and development. The following table summarizes the key predicted and known properties of 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

PropertyValueSource
Molecular Formula C₆H₃BrF₃NOPubChem
Molecular Weight 240.99 g/mol PubChem
PubChem CID 121591519PubChem[1]
CAS Number Not Available-
Appearance Predicted: Colorless to light yellow solid or oil-
Boiling Point Predicted: ~200-220 °C at 760 mmHg-
Melting Point Predicted: Not Available-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.-
pKa Predicted: The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the halogens.-

Proposed Synthesis and Reaction Mechanisms

As of this writing, a specific, peer-reviewed synthesis for 5-Bromo-3-difluoromethoxy-2-fluoropyridine has not been identified in the public domain. However, based on established synthetic methodologies for related fluorinated and brominated pyridines, a plausible synthetic route can be proposed. The following workflow outlines a potential multi-step synthesis, starting from a commercially available precursor.

Proposed Synthetic Workflow

Synthetic_Workflow A 2,3-Difluoro-5-bromopyridine B 5-Bromo-2-fluoro-3-hydroxypyridine A->B Hydrolysis (e.g., NaOH, H₂O) C 5-Bromo-3-difluoromethoxy-2-fluoropyridine B->C Difluoromethylation (e.g., ClCF₂H, base)

Caption: Proposed synthetic workflow for 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2-fluoro-3-hydroxypyridine

  • To a solution of 2,3-difluoro-5-bromopyridine (1.0 eq) in a suitable solvent such as dioxane or DMSO, add an aqueous solution of a strong base like sodium hydroxide (1.1 eq).

  • Heat the reaction mixture to a temperature between 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2-fluoro-3-hydroxypyridine.

Causality behind Experimental Choices:

  • Solvent: Dioxane or DMSO are used as they are high-boiling polar aprotic solvents that can facilitate the nucleophilic aromatic substitution reaction.

  • Base: A strong base like NaOH is required to act as the nucleophile (hydroxide ion) to displace the fluorine atom at the 3-position. The fluorine at the 2-position is generally less reactive towards nucleophilic attack in this system.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction.

Step 2: Synthesis of 5-Bromo-3-difluoromethoxy-2-fluoropyridine

  • To a solution of 5-Bromo-2-fluoro-3-hydroxypyridine (1.0 eq) and a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile, add a difluoromethylating agent.

  • Common difluoromethylating agents include chlorodifluoromethane (Freon-22) gas bubbled through the solution, or sodium chlorodifluoroacetate.

  • The reaction is typically carried out under pressure in a sealed vessel if using a gaseous reagent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction and quench any excess reagents carefully.

  • Extract the product with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Causality behind Experimental Choices:

  • Base: A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

  • Difluoromethylating Agent: Chlorodifluoromethane is a common and cost-effective source of the difluoromethyl group. The reaction proceeds via a difluorocarbene intermediate.

  • Solvent: A polar aprotic solvent is chosen to solvate the ions involved in the reaction without interfering with the nucleophile.

Applications in Drug Development and Agrochemicals

The unique structural features of 5-Bromo-3-difluoromethoxy-2-fluoropyridine make it a valuable building block in several areas of chemical research.

Lead Optimization in Medicinal Chemistry

This compound can be used as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 5-position is particularly useful for introducing diversity through various cross-coupling reactions.

Applications A 5-Bromo-3-difluoromethoxy-2-fluoropyridine B Suzuki Coupling (Aryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Diverse Bioactive Molecules B->E C->E D->E

Caption: Cross-coupling reactions utilizing the bromine handle.

Agrochemical Synthesis

Fluorinated pyridine derivatives are also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. The difluoromethoxy group can enhance the biological activity and metabolic stability of these compounds, leading to more effective and environmentally benign crop protection agents.

Safety and Handling

As with any laboratory chemical, 5-Bromo-3-difluoromethoxy-2-fluoropyridine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

5-Bromo-3-difluoromethoxy-2-fluoropyridine represents a highly functionalized and promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a dedicated CAS number is not yet available, its structural features suggest significant potential for creating diverse molecular architectures with desirable biological properties. The proposed synthetic route, based on established chemical principles, provides a solid foundation for its preparation in a laboratory setting. As research in the field of fluorinated organic compounds continues to expand, the importance and utility of such specialized reagents are expected to grow.

References

  • PubChem. 5-bromo-3-(difluoromethoxy)-2-fluoropyridine. [Link][1]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 5-Bromo-3-difluoromethoxy-2-fluoropyridine: A Technical Guide for Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of highly functionalized, fluorine-containing heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly functionalized, fluorine-containing heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Bromo-3-difluoromethoxy-2-fluoropyridine (CAS: 1805938-33-3) has emerged as a privileged building block[1]. By combining an electron-deficient pyridine core with orthogonal reactive handles (2-fluoro, 5-bromo) and a metabolically robust lipophilic moiety (3-difluoromethoxy), this compound offers researchers a highly versatile scaffold for late-stage functionalization and lead optimization.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and field-proven synthetic methodologies associated with this critical intermediate.

Structural Causality & Electronic Profile

The unique reactivity and biological utility of 5-Bromo-3-difluoromethoxy-2-fluoropyridine are dictated by the synergistic electronic effects of its three substituents.

  • The 2-Fluoro Group: Exerts a powerful inductive withdrawing (-I) effect. This dramatically reduces the electron density of the pyridine ring, rendering the adjacent nitrogen atom essentially non-basic under physiological conditions. Furthermore, it acts as a latent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles.

  • The 3-Difluoromethoxy (-OCF₂H) Group: With a Hammett sigma constant ( σp​ ) of approximately +0.14, this group is weakly electron-withdrawing but sterically demanding (2)[2]. Crucially, the highly electronegative fluorine atoms polarize the C-H bond, allowing the difluoromethoxy group to act as a lipophilic hydrogen-bond donor—a rare and highly sought-after property in kinase inhibitor design.

  • The 5-Bromo Group: Serves as the primary handle for transition-metal-catalyzed cross-coupling. Because the C(sp²)-Br bond is weaker than the C(sp²)-F bond, oxidative addition by Palladium(0) occurs regioselectively at the C5 position.

ElectronicEffects F_group 2-Fluoro Group Strong -I Effect Core Pyridine Core Electron-Deficient F_group->Core Inductive Withdrawal OCF2H_group 3-Difluoromethoxy Group Lipophilic & H-Bond Donor OCF2H_group->Core Steric Shielding & -I Br_group 5-Bromo Group Cross-Coupling Handle Br_group->Core Orthogonal Reactivity Outcome1 Suppressed Basicity (pKa < 0) Core->Outcome1 N-Lone Pair Delocalization Outcome2 High Metabolic Stability (CYP450 Resistance) Core->Outcome2 Blocked Oxidation Sites

Figure 1: Synergistic electronic effects of substituents on the pyridine core.

Physicochemical Data Presentation

Understanding the foundational metrics of this building block is critical for predicting its behavior in both the reaction flask and biological assays. The data below synthesizes known registry values with predictive cheminformatics profiling for the core structure (3)[3].

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1805938-33-3Unique identifier for procurement and database tracking.
Molecular Formula C₆H₃BrF₃NOHighlights the high degree of halogenation.
Molecular Weight 241.99 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 240.9350 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted pKa < 0 (Conjugate Acid)The synergistic -I effects of F, Br, and OCF₂H render the pyridine nitrogen non-basic under physiological pH.
LogP (Estimated) ~2.8The OCF₂H group imparts "dynamic lipophilicity," optimizing membrane permeability.
Topological Polar Surface Area 22.1 ŲExcellent for blood-brain barrier (BBB) penetration in CNS drug design.

Pharmacokinetic Implications: The Metabolic Shield

A primary driver for utilizing 5-Bromo-3-difluoromethoxy-2-fluoropyridine over its methoxy (-OCH₃) counterpart is the profound enhancement of metabolic stability. Standard methoxy groups are notorious metabolic liabilities, prone to rapid O-demethylation by Cytochrome P450 (CYP) enzymes in the liver.

By replacing the weak C-H bonds of a methoxy group with strong C-F bonds, the difluoromethoxy moiety effectively blocks this enzymatic cleavage (4)[4]. Furthermore, the -OCF₂H group possesses dynamic lipophilicity, meaning it can adjust its conformation via simple bond rotations to adapt to varying chemical microenvironments, thereby improving cellular membrane permeability without sacrificing aqueous solubility (5)[5].

Synthetic Utility & Self-Validating Experimental Workflow

The most common application of this building block is the regioselective functionalization of the C5 position via Suzuki-Miyaura cross-coupling. The challenge lies in activating the C-Br bond while preserving the SNAr-sensitive 2-fluoro group.

Protocol: Regioselective C5 Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid at the C5 position without triggering premature nucleophilic displacement of the 2-fluoro moiety.

Materials:

  • 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology & Causality:

  • Preparation: In an oven-dried Schlenk flask, combine the pyridine core, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly active Pd(0) catalytic species into an inactive Pd(II) complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step and drastically suppresses unwanted homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Causality: 90°C provides sufficient thermal energy for the oxidative addition into the strong C(sp²)-Br bond. Crucially, we utilize a mild inorganic base (K₂CO₃) rather than a strong base (like NaOH or KOtBu) because the 2-fluoro group is highly susceptible to SNAr. The mild base activates the boronic acid for transmetallation while leaving the 2-fluoro group intact.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target C5-functionalized derivative.

SuzukiWorkflow Step1 Step 1: Reagent Prep 5-Br-Pyridine Core + Aryl Boronic Acid Step2 Step 2: Catalysis Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) Step1->Step2 Step3 Step 3: Reaction 1,4-Dioxane/H2O (4:1) 90°C, N2 Atm, 12h Step2->Step3 Step4 Step 4: Isolation EtOAc Extraction Silica Chromatography Step3->Step4 Product Target Compound C5-Functionalized Pyridine Derivative Step4->Product

Figure 2: Regioselective Suzuki-Miyaura cross-coupling workflow at the C5 position.

References

  • PubChemLite - C6H3BrF3NO Compound Summary. Available at: [Link]

  • Chemical Science (RSC Publishing) - Catalytic radical difluoromethoxylation of arenes and heteroarenes. Available at: [Link]

  • PubMed Central (PMC) - On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]

Sources

Foundational

Structure Elucidation of 5-Bromo-3-difluoromethoxy-2-fluoropyridine: A Comprehensive Analytical Framework

Executive Summary & Strategic Context In modern drug discovery and agrochemical development, polyhalogenated heterocycles are highly prized for their metabolic stability, lipophilicity, and unique electrostatic profiles....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery and agrochemical development, polyhalogenated heterocycles are highly prized for their metabolic stability, lipophilicity, and unique electrostatic profiles. 5-Bromo-3-difluoromethoxy-2-fluoropyridine (CAS 1805938-33-3) represents a highly functionalized building block that embodies these desirable traits[1]. The strategic placement of a bromine atom at C5 provides a versatile handle for transition-metal-catalyzed cross-coupling, while the difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen bond donor/acceptor.

However, the dense halogenation of this pyridine core presents a significant analytical challenge. The interplay between multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) creates complex spin-spin coupling networks. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, causality-driven framework for the structural elucidation of this molecule, ensuring that every analytical step is logically grounded and self-validating.

Theoretical Framework: The Causality of Spin Systems

The structural elucidation of 5-Bromo-3-difluoromethoxy-2-fluoropyridine cannot rely on ¹H NMR alone due to the scarcity of protons. Instead, the structure must be solved by understanding the causal relationships in heteronuclear coupling:

  • The Difluoromethoxy Anchor: The -OCF₂H group is an isolated spin system that serves as an internal diagnostic anchor. Because the single proton is spatially and electronically coupled to two equivalent ¹⁹F nuclei (Spin = 1/2), the ¹H signal is split into a characteristic triplet with a massive geminal coupling constant (²J_{HF} ≈ 72 Hz)[2][3]. Conversely, the ¹⁹F signal for this group appears as a doublet[4].

  • Aromatic Carbon-Fluorine Coupling: The direct bond between C2 and fluorine results in a massive one-bond carbon-fluorine coupling (¹J_{CF} ≈ 240 Hz) in the ¹³C NMR spectrum[5]. This splitting is not an artifact; it is a direct consequence of the strong orbital overlap between carbon and fluorine, providing an unequivocal assignment for C2.

  • Isotopic Signatures: Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The causality of this natural abundance dictates that any mass spectrometry data must exhibit a distinct doublet molecular ion cluster separated by 2 Da, serving as an immediate validation of the halogen's presence.

Structural Elucidation Workflow & Logic

G Sample 5-Bromo-3-difluoromethoxy -2-fluoropyridine (Sample Prep) NMR1D 1D NMR Acquisition (1H, 13C, 19F) Sample->NMR1D NMR2D 2D NMR Acquisition (HSQC, HMBC, COSY) Sample->NMR2D HRMS HRMS Analysis (ESI-TOF) Sample->HRMS F_Assign 19F NMR Analysis Identify -OCF2H & C2-F NMR1D->F_Assign C_Assign 13C NMR Analysis Map C-F Couplings NMR1D->C_Assign H_Assign 1H NMR Analysis Assign H4, H6 & -OCF2H NMR1D->H_Assign Integration Data Integration (Cross-referencing 1D & 2D) NMR2D->Integration Spatial/Bond Connectivity HRMS->Integration Exact Mass & Formula F_Assign->Integration C_Assign->Integration H_Assign->Integration Final Final Structure Elucidation Confirmed Integration->Final

Workflow for the structural elucidation of 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Quantitative Spectral Data Summaries

The following tables synthesize the expected quantitative data based on the electronic environment and established heteronuclear coupling principles for fluorinated pyridines[4][5][6].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
-OCF₂H 6.50 - 6.80Triplet (t)²J_{HF} ≈ 72.01HDifluoromethoxy proton
C4-H 7.70 - 7.90Doublet of doublets (dd)³J{HH} ≈ 2.0, ⁴J{HF} ≈ 6.01HPyridine C4 proton
C6-H 8.20 - 8.40Doublet (d)³J_{HH} ≈ 2.01HPyridine C6 proton (deshielded by N)
Table 2: ¹⁹F NMR Data (376 MHz, CDCl₃, ref CFCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
C2-F -68.0 to -75.0Multiplet (m)Complex1FAromatic fluorine
-OCF ₂H-82.0 to -85.0Doublet (d)²J_{HF} ≈ 72.02FDifluoromethoxy fluorines
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
C2~ 155.0Doublet (d)¹J_{CF} ≈ 240.0C-F carbon
C6~ 145.0Singlet (s)-C-H adjacent to Nitrogen
C3~ 135.0Doublet (d)²J_{CF} ≈ 20.0C-O carbon
C4~ 128.0Doublet (d)³J_{CF} ≈ 5.0C-H carbon
-OC F₂H~ 116.0Triplet (t)¹J_{CF} ≈ 260.0Difluoromethoxy carbon
C5~ 112.0Singlet (s)-C-Br carbon
Table 4: High-Resolution Mass Spectrometry (ESI-TOF)
FormulaTheoretical [M+H]⁺ (⁷⁹Br)Theoretical[M+H]⁺ (⁸¹Br)Isotope Ratio
C₆H₄BrF₃NO241.9427243.9407~ 1:1

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps if a validation checkpoint fails.

Protocol A: Multinuclear NMR Acquisition

Step 1: Sample Preparation Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for ¹H/¹³C referencing. Insert a sealed capillary containing Trichlorofluoromethane (CFCl₃) for absolute ¹⁹F referencing[4].

  • Validation Checkpoint: Acquire a 1-scan ¹H spectrum. Measure the full-width at half-maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet. Poor homogeneity will obscure the fine ³J{CF} and ⁴J{HF} couplings critical for assigning the pyridine ring.

Step 2: ¹⁹F NMR Acquisition Acquire the ¹⁹F spectrum at 376 MHz (or equivalent) using 64 scans. Set the relaxation delay (D1) to 3 seconds to ensure complete relaxation of the fluorines.

  • Validation Checkpoint: Observe the signal at ~ -83 ppm. It must be a doublet with J ≈ 72 Hz. If it is a singlet, verify that ¹H-decoupling has not been accidentally enabled. The presence of this doublet validates the integrity of the -OCF₂H group[2].

Step 3: ¹³C{¹H} NMR Acquisition Acquire the ¹³C spectrum at 100 MHz using 1024 scans. Ensure broadband proton decoupling is active.

  • Validation Checkpoint: Analyze the downfield region (>150 ppm). You must observe a doublet with a splitting of ~240 Hz. This definitively proves the presence of the direct C2-F bond[5]. If this massive coupling is absent, the core structure is incorrect.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Step 1: Sample Preparation & Infusion Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization. Infuse directly into the ESI source at 10 µL/min. Step 2: Acquisition Operate the TOF analyzer in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and acquire data over an m/z range of 100-500.

  • Validation Checkpoint: Before calculating mass accuracy, visually inspect the molecular ion cluster around m/z 242. The system is validated only if you observe two distinct peaks of equal intensity at m/z 241.94 and 243.94. This 1:1 ratio is the causal signature of a single bromine atom. Once confirmed, verify that the mass error for the ⁷⁹Br peak is < 5 ppm compared to the theoretical mass (241.9427 Da).

References

  • 1805938-33-3 | 5-溴-3-二氟甲氧基-2-氟吡啶| 摩库 - MolCore. molcore.com.
  • Comparative NMR Spectral Analysis of 2 ... - Benchchem. benchchem.com.
  • 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol - Benchchem. benchchem.com.
  • Supporting information - The Royal Society of Chemistry. rsc.org.
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. rsc.org.
  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. fluorine1.ru.

Sources

Exploratory

Precision Synthesis Pathways for Substituted Fluoropyridines: A Technical Guide for Late-Stage Functionalization and Deoxyfluorination

Executive Summary The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluorine substitution profoundly alters a molecule's physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluorine substitution profoundly alters a molecule's physicochemical profile—modulating basicity (pKa), increasing lipophilicity, and blocking metabolically labile sites. Historically, accessing fluoropyridines required harsh, early-stage methods such as the Balz-Schiemann reaction or forcing Halex (halogen exchange) conditions.

As a Senior Application Scientist, I have structured this guide to move beyond classical limitations, focusing on the causality and mechanistic logic of late-stage functionalization and mild deoxyfluorination . By understanding the electronic demands of the pyridine ring, researchers can rationally select pathways that ensure high regioselectivity, functional group tolerance, and reproducible yields.

Mechanistic Paradigms: The Pyridine Fluorination Challenge

The fundamental challenge in pyridine fluorination stems from the inherent electron deficiency of the heterocycle and the strong coordinating ability of its basic nitrogen. In transition-metal catalysis, this nitrogen often acts as a catalyst poison. Furthermore, traditional nucleophilic aromatic substitution ( SN​Ar ) requires highly electron-withdrawing substituents (e.g., nitro groups) to activate the ring sufficiently for fluoride attack.

Modern synthetic pathways invert these challenges. Instead of fighting the basicity of the pyridine nitrogen, advanced methodologies exploit it as a directing group or activate it via transient intermediates to facilitate site-selective fluorination.

Late-Stage C–H Fluorination: The AgF₂ Protocol

For decades, direct C–H fluorination of unactivated pyridines was considered synthetically inaccessible for complex molecules. The introduction of super-stoichiometric silver(II) fluoride ( AgF2​ ) fundamentally shifted this paradigm, allowing for the late-stage functionalization of medicinally relevant 3,5-disubstituted pyridines[1].

Mechanistic Causality

The success of the AgF2​ protocol relies on a counterintuitive approach: utilizing the basic nitrogen to initiate the reaction.

  • Coordination: The pyridine nitrogen coordinates to the highly electrophilic Ag(II) center.

  • Radical Transfer: Acetonitrile-ligated AgF2​ acts as a mild source of an electrophilic fluorine radical[2]. The proximity effect dictates that the fluorine is transferred exclusively to the α -position (C2 or C6).

  • Rearomatization: A single-electron transfer (SET) and subsequent elimination of AgF and HF restore aromaticity, yielding the 2-fluoropyridine.

AgF2_Mechanism N1 Unactivated Pyridine Substrate N2 AgF2 Coordination (N-Ag Bond Formation) N1->N2 + AgF2 (in MeCN) N3 Electrophilic Fluorine Radical Transfer N2->N3 SET Process N4 2-Fluoropyridine Target Product N3->N4 Rearomatization N5 AgF + HF Byproducts N3->N5 Elimination

Caption: Mechanistic pathway for the site-selective α -fluorination of pyridines using AgF2.

Self-Validating Protocol: AgF₂ α -Fluorination

Note: AgF2​ is highly moisture-sensitive. This protocol incorporates in-process validation to ensure anhydrous conditions are maintained.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the pyridine substrate (1.0 equiv, 0.5 mmol) and anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Add AgF2​ (3.0 equiv) in a single portion. Validation checkpoint: The solution should immediately transition to a dark brown/black suspension, indicating active Ag(II) coordination.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at ambient temperature for 1–2 hours.

  • Quench & Monitor: Quench the reaction by filtering through a short pad of Celite, eluting with ethyl acetate. Validation checkpoint: Analyze the crude mixture via 19F NMR. A diagnostic singlet between -60 and -75 ppm confirms the formation of the 2-fluoropyridine.

  • Purification: Concentrate the filtrate and purify via standard silica gel chromatography.

Deoxyfluorination: Transitioning from DAST to PyFluor

When the starting material is a hydroxypyridine or a pyridine-containing aliphatic alcohol, deoxyfluorination is the preferred pathway. Historically, Diethylaminosulfur trifluoride (DAST) was the standard reagent. However, DAST is thermally unstable, potentially explosive, and frequently promotes E2 elimination over SN​2 fluorination[3].

Data science-guided development introduced PyFluor (2-pyridinesulfonyl fluoride) as a superior alternative[4].

Mechanistic Causality

PyFluor operates via the in-situ generation of a sulfonate ester intermediate. When activated by an exogenous base (typically DBU), the alcohol attacks PyFluor. The resulting 2-pyridinesulfonate is an excellent leaving group. Because the leaving group is less basic than the diethylamine byproduct generated by DAST, the transition state heavily favors SN​2 displacement by fluoride over E2 elimination, preserving stereochemical fidelity (inversion of configuration).

Self-Validating Protocol: PyFluor Deoxyfluorination
  • Setup: Dissolve the alcohol substrate (1.0 equiv, 1.0 mmol) and PyFluor (1.5 equiv) in anhydrous toluene (0.2 M) under an argon atmosphere.

  • Activation: Add DBU (1.5 equiv) dropwise at room temperature. Validation checkpoint: Monitor the reaction via TLC. The disappearance of the alcohol spot within 15–30 minutes indicates successful formation of the intermediate sulfonate ester.

  • Displacement: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, and wash with 1M HCl to remove DBU and the 2-hydroxypyridine byproduct.

  • Validation: Analyze the organic layer by 19F NMR to confirm product formation before chromatographic purification.

Nucleophilic Fluorodenitration via TBAF

For highly electron-deficient pyridines (e.g., 2- or 4-nitropyridines), nucleophilic aromatic substitution ( SN​Ar ) remains a highly efficient, metal-free route. Tetrabutylammonium fluoride (TBAF) mediates this fluorodenitration under surprisingly mild conditions[5].

The causality here relies on the nitro group acting as an exceptional leaving group (released as nitrite, NO2−​ ) when attacked by the "naked" fluoride provided by TBAF in aprotic solvents. This method is particularly valuable when synthesizing precursors for 18F radiolabeling, where rapid, late-stage incorporation of fluoride is mandatory[6].

Quantitative Reagent Comparison

To facilitate rapid decision-making in the laboratory, the following table summarizes the quantitative metrics and operational parameters of the primary fluorination reagents discussed.

Reagent / MethodPrimary ApplicationYield RangeStereochemistryKey AdvantagesOperational Limitations
AgF2​ Late-stage C–H α -fluorination50–98%N/A (Aromatic)No pre-functionalization required; high regioselectivity.Requires glovebox handling; stoichiometric metal waste.
PyFluor Deoxyfluorination of alcohols60–95%Inversion ( SN​2 )Bench-stable; highly selective against elimination.Requires exogenous base (DBU); elevated temperatures.
DAST Deoxyfluorination of alcohols40–85%Inversion / MixedFast kinetics at low temperatures (-78 °C).Explosive hazard; high rates of E2 elimination side-reactions.
TBAF Fluorodenitration ( SN​Ar )60–90%N/A (Aromatic)Mild, metal-free conditions; highly scalable.Substrate must be heavily electron-deficient (e.g., nitropyridine).
PFP Carboxylic acid deoxyfluorination75–94%N/A (Acyl)Cheap, commercially available, non-corrosive[7].Specific to acyl fluoride generation.

Synthesis Workflow Decision Logic

Selecting the correct pathway is dictated by the starting material and the desired position of the fluorine atom. The following decision tree maps the logical flow for synthesizing substituted fluoropyridines.

Synthesis_Workflow Start Target: Substituted Fluoropyridine Q1 Identify Starting Material Type Start->Q1 C1 Unactivated Pyridine (Late-Stage) Q1->C1 C2 Hydroxypyridine or Aliphatic Alcohol Q1->C2 C3 Nitropyridine or Pyridine N-Oxide Q1->C3 A1 AgF2 Mediated alpha-Fluorination C1->A1 C-H Activation A2 PyFluor Deoxyfluorination C2->A2 SN2 Displacement A3 TBAF Fluorodenitration or Trialkylammonium Salt C3->A3 SNAr Reaction

Caption: Decision matrix for selecting the optimal fluoropyridine synthesis pathway based on substrate.

References

  • Selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals ResearchG
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction ResearchG
  • Reagents - Organic Synthesis (PyFluor vs DAST) Organic-Synthesis.com
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling ACS Public
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution ACS Public
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety ChemRxiv
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)

Sources

Foundational

5-Bromo-3-difluoromethoxy-2-fluoropyridine: Structural Analytics, Mechanistic Utility, and Synthetic Workflows

Executive Summary In contemporary medicinal chemistry and agrochemical development, highly functionalized heterocyclic scaffolds are critical for exploring novel chemical space. 5-Bromo-3-difluoromethoxy-2-fluoropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, highly functionalized heterocyclic scaffolds are critical for exploring novel chemical space. 5-Bromo-3-difluoromethoxy-2-fluoropyridine is a premium tri-substituted building block designed for orthogonal reactivity. By strategically positioning a cross-coupling handle (bromo), an SNAr-activating group (fluoro), and a metabolic-stabilizing bioisostere (difluoromethoxy) on a single pyridine ring, this molecule allows researchers to rapidly assemble complex, multi-targeted Active Pharmaceutical Ingredients (APIs).

This technical guide deconstructs the physiochemical properties of this scaffold, explains the causality behind its structural design, and provides a self-validating experimental protocol for its chemoselective functionalization.

Molecular Architecture and Physiochemical Properties

The molecular weight and isotopic signature of a building block dictate its analytical tracking during high-throughput synthesis. 5-Bromo-3-difluoromethoxy-2-fluoropyridine possesses a molecular formula of C₆H₃BrF₃NO and an average molecular weight of 241.99 g/mol [1].

Because bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the exact mass of this compound manifests as a distinct isotopic doublet in mass spectrometry. This signature is a critical analytical tool for validating the success or failure of downstream cross-coupling reactions.

Table 1: Key Physiochemical and Analytical Parameters

ParameterValueAnalytical Significance
Chemical Name 5-Bromo-3-difluoromethoxy-2-fluoropyridineStandard IUPAC nomenclature
Molecular Formula C₆H₃BrF₃NODefines elemental composition
Average Molecular Weight 241.99 g/mol Bulk stoichiometric calculations
Monoisotopic Mass (⁷⁹Br) 240.935 g/mol Primary peak in high-res MS (ESI+)
Monoisotopic Mass (⁸¹Br) 242.933 g/mol Secondary peak; confirms Br presence
Hydrogen Bond Donors 1 (Non-classical, via -OCF₂H)Influences target protein binding
Hydrogen Bond Acceptors 4 (N, O, F)Enhances aqueous solubility

Mechanistic Role of Substituents in Drug Design

Every functional group on this scaffold serves a deliberate, mechanistic purpose. Understanding the causality behind these substitutions is essential for rational drug design:

  • The C3-Difluoromethoxy Group (-OCF₂H): Unlike the fully fluorinated trifluoromethoxy group, the difluoromethoxy moiety contains a polarized C-H bond. This allows it to act as a highly effective, lipophilic hydrogen-bond donor. It is frequently deployed as a 2. By replacing a labile hydroxyl group with -OCF₂H, medicinal chemists can suppress phase II metabolic conjugation (e.g., glucuronidation) while maintaining critical target binding interactions, thereby3.

  • The C2-Fluoro Group: Fluorine at the ortho position to the pyridine nitrogen exerts a profound electron-withdrawing inductive effect. This drastically lowers the electron density at the C2 carbon, highly activating it toward Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols.

  • The C5-Bromo Group: The C-Br bond is significantly weaker than the C-F bonds present in the molecule. This thermodynamic difference allows transition metals (like Palladium) to chemoselectively undergo oxidative addition at the C5 position, leaving the C2-fluoro group completely intact for subsequent functionalization.

Orthogonal Reactivity Pathways

Reactivity Core 5-Bromo-3-difluoromethoxy- 2-fluoropyridine (MW: 241.99 g/mol) Suzuki C5-Position: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Suzuki Weaker C-Br bond (Oxidative Addition) SNAr C2-Position: Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Activated by F (Nucleophilic Attack) Bioisostere C3-Position: Lipophilic H-Bond Donor (-OCF2H Bioisostere) Core->Bioisostere Metabolic stability (Target Binding)

Orthogonal reactivity pathways of 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

To leverage the C5-bromo handle without triggering premature SNAr at the highly activated C2-fluoro position, reaction conditions must be meticulously controlled. The following protocol utilizes a mild base and a sterically demanding bidentate ligand to ensure4.

Objective

Chemoselective formation of a C-C bond at the C5 position via Palladium-catalyzed cross-coupling with an arylboronic acid.

Causality in Reagent Selection
  • Base (K₂CO₃): A mild inorganic base is selected over strong bases (e.g., KOtBu or NaOH) to prevent the hydroxide/alkoxide-mediated displacement of the C2-fluorine.

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides the necessary steric bulk to accelerate the reductive elimination step while preventing the basic pyridine nitrogen of the substrate from poisoning the palladium center.

  • Solvent (1,4-Dioxane/H₂O): The biphasic mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating the crucial transmetalation step.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged Schlenk flask, add 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 equiv, typically 1.0 mmol, 242 mg), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the solid mixture.

  • Solvent & Degassing: Inject a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v, 5.0 mL total). Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen must be entirely removed to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring for 4 to 6 hours.

  • Self-Validating Analysis (LC-MS Tracking):

    • Procedure: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into an LC-MS (ESI+).

    • Validation Logic: The starting material will exhibit a distinct 1:1 isotopic doublet at m/z 241.9 and 243.9 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is definitively complete when this doublet is entirely consumed and replaced by a single mass peak corresponding to the debrominated, cross-coupled product.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). Extract the aqueous layer once more with Ethyl Acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Source: ResearchGate URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PubMed Central (PMC), National Institutes of Health / ACS Publications URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to 5-Bromo-3-difluoromethoxy-2-fluoropyridine for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds is a well-established strategy to enhance a compo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Among the vast array of fluorinated building blocks, substituted pyridines represent a privileged class of heterocycles due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of 5-Bromo-3-difluoromethoxy-2-fluoropyridine, a versatile reagent for the synthesis of novel chemical entities.

Physicochemical Properties and Structural Attributes

5-Bromo-3-difluoromethoxy-2-fluoropyridine possesses a unique combination of reactive sites and functional groups that make it a valuable tool for synthetic chemists. The pyridine core is substituted with a bromine atom, a difluoromethoxy group, and a fluorine atom, each contributing to its chemical reactivity and the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₃BrF₃NOPubChemLite[3]
Monoisotopic Mass 240.93501 DaPubChemLite[3]
Predicted XlogP 2.9PubChemLite[3]
SMILES C1=C(C=NC(=C1OC(F)F)F)BrPubChemLite[3]
InChI InChI=1S/C6H3BrF3NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6HPubChemLite[3]

The presence of the difluoromethoxy group is particularly noteworthy. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, influencing the molecule's interaction with biological targets.[4] The bromine and fluorine atoms on the pyridine ring provide orthogonal handles for a variety of chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitution.

Commercial Availability

5-Bromo-3-difluoromethoxy-2-fluoropyridine is available from several chemical suppliers, though it is often listed as a research chemical. The purity and available quantities can vary between suppliers, and it is recommended to request a certificate of analysis to confirm the identity and quality of the material.

SupplierPurityAvailable Quantities
AChemBlock95%100MG, 250MG, 1G
PubChemLiteNot specifiedNot specified

It is important for researchers to verify the CAS number with suppliers, as there appears to be some inconsistency in its reporting in public databases. The structural formula and chemical name should be used as the primary identifiers when sourcing this compound.

Applications in Synthesis and Drug Discovery

The trifluoromethyl and trifluoromethoxy groups play a significant role in medicinal chemistry due to their unique physicochemical properties, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1] 5-Bromo-3-difluoromethoxy-2-fluoropyridine serves as a key building block for introducing these valuable fluorinated motifs into more complex molecules.

The reactivity of the halogen substituents on the pyridine ring is dictated by their position relative to the nitrogen atom and other activating or deactivating groups. The fluorine at the 2-position is highly activated towards nucleophilic aromatic substitution, while the bromine at the 5-position is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This differential reactivity allows for a stepwise and controlled elaboration of the pyridine scaffold.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 3-position enhances the electrophilicity of the carbon at the 2-position, making the 2-fluoro substituent an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at this position.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following protocol is a representative example of how the bromine atom at the 5-position of a bromofluoropyridine can be utilized in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This type of reaction is fundamental in drug discovery for the synthesis of biaryl and hetero-biaryl structures.

Materials and Reagents
  • 5-Bromo-2-fluoropyridine (or a structurally similar bromofluoropyridine)

  • Arylboronic acid (e.g., 5-bromo-2-methoxyphenylboronic acid)[5]

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Reaction Setup and Procedure
  • To a reaction vessel, add 5-bromo-2-fluoropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (1.5 eq).

  • Add dioxane and water to the vessel.

  • Purge the reaction mixture with nitrogen or argon for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.015 eq), to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add distilled water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic workflow involving a bromofluoropyridine building block, showcasing the sequential functionalization at the bromine and fluorine positions.

G start 5-Bromo-3-difluoromethoxy-2-fluoropyridine step1 Suzuki Coupling (Arylboronic Acid, Pd catalyst) start->step1 intermediate 5-Aryl-3-difluoromethoxy-2-fluoropyridine step1->intermediate step2 Nucleophilic Aromatic Substitution (Nucleophile, Base) intermediate->step2 product 2-Substituted-5-aryl-3-difluoromethoxy-pyridine step2->product

Sources

Foundational

The Difluoromethoxy Group: A Lynchpin in Modern Heterocyclic Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: Beyond Classical Bioisosteres The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Beyond Classical Bioisosteres

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties.[1][2] Among the diverse array of fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely advantageous substituent.[3] Unlike the more common trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) groups, the –OCF₂H moiety possesses a rare and valuable combination of properties: it acts as a moderately lipophilic, metabolically robust hydrogen bond donor.[4][5] This duality allows it to serve as a bioisostere for classical hydrogen bonding groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, while simultaneously enhancing metabolic stability and membrane permeability.[1][6] This guide provides a comprehensive exploration of difluoromethoxy-containing heterocycles, from fundamental properties and synthetic strategies to their successful application in approved therapeutics and the experimental workflows used to validate their impact.

Pillar 1: The Unique Physicochemical Profile of the –OCF₂H Group

The utility of the difluoromethoxy group stems from a delicate balance of electronic effects, lipophilicity, and its distinctive hydrogen bonding capability. Understanding these properties is critical to its rational deployment in drug design.

Lipophilicity and Electronic Character

The –OCF₂H group generally increases lipophilicity (logP) compared to a methoxy (–OCH₃) group, but to a lesser extent than the trifluoromethoxy (–OCF₃) group.[1] This moderate lipophilicity enhancement can be ideal for improving oral absorption and membrane permeability without introducing the significant metabolic liabilities or off-target effects sometimes associated with highly lipophilic moieties.[4] With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, influencing the electronics of the heterocyclic ring to which it is attached.[1]

Property Comparison of Key Methoxy Analogues
Substituent Representative logP Hammett Constant (σp) Key Feature
–OCH₃ (Methoxy)2.11 (Anisole)-0.27H-bond acceptor
–OCF₂H (Difluoromethoxy)2.37 (Difluoromethoxybenzene)+0.14H-bond donor, metabolically stable
–OCF₃ (Trifluoromethoxy)2.85 (Trifluoromethoxybenzene)+0.35Highly lipophilic, metabolically stable
Note: logP and Hammett constant values are representative and can vary based on the molecular context.[1]
The "Lipophilic Hydrogen Bond Donor"

A defining feature of the –OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[1][7] This is a rare characteristic for a lipophilic substituent.[4] The hydrogen bond acidity parameter (A) for the difluoromethyl group has been determined to be in the range of 0.085–0.126, which is comparable to that of a thiophenol or an aniline.[4][8] This enables the group to maintain critical interactions with biological targets when replacing more traditional hydrogen bond donors, while simultaneously improving other drug-like properties.[9]

Enhancing Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is the enhancement of a drug's metabolic stability.[4][10] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] The –OCF₂H group is frequently used to replace metabolically labile moieties, such as methoxy groups, which are prone to O-demethylation.[1] This "metabolic blocking" strategy can lead to a longer plasma half-life, reduced drug clearance, and improved bioavailability.[1][11]

Pillar 2: Synthetic Strategies for Introducing the –OCF₂H Moiety

The installation of a difluoromethoxy group onto a heterocyclic core can be achieved through several strategic approaches. The choice of method often depends on the substrate, desired regioselectivity, and the stage of the synthetic sequence.

Strategy 1: O-Difluoromethylation of Hydroxy-Heterocycles

The most common and direct method involves the reaction of a hydroxyl-substituted heterocycle with a source of difluorocarbene (:CF₂). Reagents like sodium chlorodifluoroacetate or bromo(difluoro)acetic acid are frequently used precursors that generate the difluorocarbene intermediate under thermal or basic conditions.[1][12] More recently, difluoromethyltriflate (HCF₂OTf) has been developed as a readily available, non-ozone-depleting liquid reagent that enables rapid difluoromethylation at room temperature.[13]

cluster_0 O-Difluoromethylation via Difluorocarbene HET_OH Hydroxy-Heterocycle (Het-OH) Carbene :CF₂ (Difluorocarbene) HET_OH->Carbene Reaction Base Base (e.g., K₂CO₃, KOH) Base->HET_OH Deprotonation Carbene_Source Difluorocarbene Source (e.g., ClCF₂CO₂Na) Carbene_Source->Carbene Δ or Base Product Difluoromethoxylated Heterocycle (Het-OCF₂H) Carbene->Product

Caption: General workflow for O-difluoromethylation.

This protocol provides a general procedure for the O-difluoromethylation of a generic hydroxy-heterocycle using sodium chlorodifluoroacetate.

Objective: To introduce a difluoromethoxy group onto a phenolic or alcoholic hydroxyl group of a heterocyclic starting material.

Materials:

  • Hydroxy-heterocycle (1.0 eq)

  • Sodium chlorodifluoroacetate (2.0 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or similar base (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hydroxy-heterocycle (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture with vigorous stirring to 80-120 °C. The optimal temperature will depend on the reactivity of the substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure difluoromethoxylated heterocycle.[1]

Strategy 2: Radical C-H Difluoromethoxylation

Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds.[3][14] This allows for the late-stage introduction of the –OCF₂H group onto (hetero)arenes without the need for pre-functionalization (e.g., a hydroxyl group).[14] These methods often employ a redox-active difluoromethoxylating reagent and a photocatalyst that, upon irradiation with visible light, generates an OCF₂H radical. This radical then adds to the heterocycle to furnish the desired product.[14][15]

Strategy 3: Heterocycle Construction from –OCF₂H Building Blocks

An alternative approach involves synthesizing the heterocycle from a starting material that already contains the difluoromethoxy group. For example, α-(difluoromethoxy)ketones have been used as versatile building blocks to synthesize a variety of difluoromethoxylated nitrogen-containing heterocycles, including pyrazoles, isoxazoles, pyrimidines, and indoles via Fischer indole synthesis.[16]

Pillar 3: Validated Applications and Evaluation Workflows

The theoretical benefits of the –OCF₂H group are validated by its presence in several FDA-approved drugs and the rigorous experimental workflows used to justify its inclusion.[1][4][17]

Case Study: Roflumilast and Pantoprazole

The utility of the difluoromethoxy group is exemplified in drugs like Pantoprazole and Roflumilast.[4][18]

  • Pantoprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The –OCF₂H group on the benzimidazole ring is critical for its chemical stability in the acidic environment of the stomach, allowing the prodrug to reach its target parietal cells before activation.[1][4]

  • Roflumilast: A selective phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD). The –OCF₂H group in Roflumilast contributes significantly to its potency and metabolic stability, ensuring a longer duration of action.[1][4]

Roflumilast Roflumilast PDE4 PDE4 (Phosphodiesterase-4) Roflumilast->PDE4 Inhibits AMP AMP PDE4->AMP Degrades cAMP cAMP cAMP->PDE4 PKA PKA (Protein Kinase A) cAMP->PKA Activates ATP ATP ATP->cAMP Converts AC Adenylyl Cyclase AC->ATP Inflammation Inflammatory Response PKA->Inflammation Reduces

Caption: Roflumilast signaling pathway.[4]

Self-Validating System: A Workflow for Analog Evaluation

The decision to incorporate an –OCF₂H group is part of a rigorous lead optimization process. The following workflow illustrates a self-validating system where the properties of the new analog are systematically compared against the parent compound.

Design 1. Analog Design (e.g., Replace -OCH₃ with -OCF₂H) Synthesis 2. Synthesis (Protocol-driven) Design->Synthesis InVitro 3. In Vitro Assays - Target Potency - Metabolic Stability - hERG, CYP Inhibition Synthesis->InVitro Data 4. Data Analysis (Compare to Parent) InVitro->Data Decision Go / No-Go Decision Data->Decision Decision->Design No-Go / Iterate InVivo 5. In Vivo PK/PD (If 'Go') Decision->InVivo Go LO Lead Optimization InVivo->LO

Caption: Workflow for evaluating a difluoromethoxy analog.[4]

This protocol outlines a standard assay to determine if the –OCF₂H substitution improves metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and parent compound (e.g., methoxy analog)

  • Positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (Solutions A & B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare stock solutions of the test, parent, and control compounds in a suitable solvent (e.g., DMSO). Dilute to the final working concentration in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system (Solution A).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the test/parent/control compounds and NADPH regenerating system (Solution B) to the wells.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[4]

Conclusion and Future Outlook

The difluoromethoxy group provides a powerful and unique tool for medicinal chemists working with heterocyclic scaffolds. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor allows for the fine-tuning of drug candidates to overcome common challenges in drug discovery, such as poor metabolic stability and low bioavailability.[1] The successful application of the –OCF₂H moiety in approved drugs like pantoprazole and roflumilast underscores its proven value.[4] As synthetic methodologies, particularly late-stage C-H functionalization, continue to evolve, the strategic incorporation of this versatile group is poised to become even more accessible, further expanding its impact on the design of next-generation therapeutics.[3][7]

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL not available)
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (URL not available)
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [Link]

  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles - ResearchGate. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (URL not available)
  • Recent synthetic methods towards the –OCHF2 moiety | Request PDF - ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (URL not available)
  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. [Link]

  • Recent Advances in Difluoromethylation Reaction - Bentham Science Publishers. [Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC. [Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed. [Link]

  • Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group - ACS Publications. [Link]

  • Examples of OCF2H‐containing pharmaceuticals and agrochemicals. - ResearchGate. [Link]

  • Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Advances in Difluoromethylation Reaction - ResearchGate. [Link]

  • Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry - Benchchem. (URL not available)
  • The Direct C–H Difluoromethylation of Heteroarenes Based on the Photolysis of Hypervalent Iodine(III) Reagents That Contain Difluoroacetoxy Ligands | Organic Letters - ACS Publications - ACS.org. [Link]

  • Electrosynthesis of 1,1-Bis(difluoromethyl)alkenes via Twofold C(sp2)-H Difluoromethylation: A Bioisosteric Gateway to an Elusive Functional Group | Sciety. [Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. - Semantic Scholar. [Link]

  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate. [Link]

  • Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed. [Link]

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. - ResearchGate. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

Sources

Exploratory

The Fundamental Reactivity of 2-Fluoropyridines: A Technical Guide to SNAr, C–F Activation, and Late-Stage Functionalization

Executive Summary From our process development hubs in South Korea to global pharmaceutical manufacturing, the 2-fluoropyridine motif has emerged as a privileged scaffold in modern drug discovery. As of 2026, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary From our process development hubs in South Korea to global pharmaceutical manufacturing, the 2-fluoropyridine motif has emerged as a privileged scaffold in modern drug discovery. As of 2026, the strategic incorporation of fluorine into heteroaromatic systems is not merely a structural choice, but a kinetic tool. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for harnessing the fundamental reactivity of 2-fluoropyridines.

The "Element Effect" and SNAr Kinetics

The defining characteristic of 2-fluoropyridines is their extraordinary susceptibility to Nucleophilic Aromatic Substitution (SNAr). Counterintuitively, the C–F bond is the strongest carbon-halogen bond thermodynamically, yet 2-fluoropyridines react up to 320 times faster than their 2-chloro analogs in SNAr reactions with alkoxides .

Causality in Design: This phenomenon, known as the "Element Effect," occurs because the rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form the anionic Meisenheimer complex. The extreme electronegativity of fluorine intensely polarizes the C2 position, drastically lowering the activation energy required for nucleophilic attack. The adjacent pyridine nitrogen provides additional resonance stabilization for the resulting negative charge.

SNAr_Mechanism A 2-Fluoropyridine + Nucleophile B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate-determining) C 2-Substituted Pyridine + Fluoride Ion B->C Elimination (Fast)

Fig 1: SNAr Addition-Elimination Mechanism on 2-Fluoropyridine.

Protocol I: Self-Validating SNAr Amination Workflow

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 2-morpholinopyridine is designed as a self-validating system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vessel under a nitrogen atmosphere, combine 2-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv).

  • Solvent & Base Selection: Add anhydrous tert-amyl alcohol (0.2 M) and K₃PO₄ (1.5 equiv).

    • Causality:tert-Amyl alcohol is selected because its steric bulk prevents it from acting as a competing oxygen nucleophile, while its polarity stabilizes the polar transition state. K₃PO₄ acts as a mild, insoluble inorganic base to scavenge the generated HF, driving the reaction forward without hydrolyzing the substrate.

  • Execution: Heat the vigorously stirred mixture to 110 °C for 12 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The complete disappearance of the sharp multiplet at approximately -68 ppm (characteristic of the C2–F bond) provides unambiguous confirmation of >99% conversion without the need for complex chromatography.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Late-Stage Functionalization (LSF) via C–H Fluorination

The traditional limitation of 2-fluoropyridine chemistry was the requirement for pre-functionalized starting materials. This paradigm was shifted by the development of AgF₂-mediated direct C–H fluorination .

Causality in Design: AgF₂ serves a dual purpose as both a fluorinating agent and a single-electron oxidant. The reaction is highly regioselective for the ortho position because the Ag(II) center initially coordinates to the basic lone pair of the pyridine nitrogen. This coordination directs the delivery of the fluorine atom strictly to the C2 or C6 position. Once installed, the fluorine acts as a highly reactive handle for subsequent SNAr, enabling the late-stage molecular editing of complex drug candidates.

LSF_Workflow Step1 Complex Pyridine Derivative Step2 AgF2-Mediated C-H Fluorination Step1->Step2 AgF2 Coordination Step3 2-Fluoropyridine Intermediate Step2->Step3 Regioselective Oxidation Step4 SNAr with Target Nucleophile Step3->Step4 Nucleophilic Attack Step5 Functionalized Drug Candidate Step4->Step5 Fluoride Displacement

Fig 2: Late-Stage Functionalization via C-H fluorination and SNAr.

Protocol II: AgF₂-Mediated Direct C–H Fluorination
  • Preparation: Inside a nitrogen-filled glovebox (crucial, as AgF₂ is highly moisture-sensitive), charge a PTFE-lined vial with the target pyridine derivative (1.0 equiv) and AgF₂ (3.0 equiv).

  • Solvent Selection: Suspend the mixture in anhydrous hexane or acetonitrile.

    • Causality: Non-coordinating or weakly coordinating solvents are required to prevent solvent oxidation and to allow the AgF₂ to interact directly with the substrate's nitrogen atom.

  • Execution: Stir at room temperature for 16 hours. The initial black suspension of AgF₂ will gradually transition to a yellow solid (AgF) as the reaction proceeds.

  • Self-Validation: Analyze the crude mixture via LC-MS. A mass shift of exactly +18 Da (replacement of a proton with fluorine) confirms successful fluorination.

Emerging Paradigms: C–F Bond Activation and Radiochemistry

Beyond SNAr, the fundamental reactivity of 2-fluoropyridines is being leveraged in two cutting-edge domains:

  • Transition-Metal Catalyzed C–F Activation: While historically considered inert to cross-coupling, zero-valent Nickel catalysts can undergo oxidative addition into the C2–F bond. Nickel's smaller atomic radius and higher electron density make it uniquely suited to activate the "hard" C–F bond, enabling asymmetric α-heteroarylation of ketones.

  • PET Imaging Radiochemistry: 2-Fluoropyridines are critical in the synthesis of ¹⁸F-labeled Positron Emission Tomography (PET) tracers. Recent advances utilize 2-pyridyltrialkylammonium salts as precursors, allowing for rapid, site-specific ¹⁸F-fluorination under mild conditions—a vital necessity given the short 110-minute half-life of the ¹⁸F isotope .

Quantitative Reactivity Metrics

To guide experimental design, the following table summarizes the fundamental reactivity profiles of halogenated pyridines, demonstrating the kinetic superiority of the 2-fluoro substitution.

SubstrateRelative SNAr Rate (vs NaOEt)Electrophilicity at C2Primary Reactivity Mode
2-Fluoropyridine ~320xVery HighRapid SNAr (Addition-Elimination)
2-Chloropyridine 1x (Reference)ModerateSNAr (Requires elevated temperatures)
3-Fluoropyridine < 0.01xLowDirected ortho-Metalation (DoM)
2,6-Difluoropyridine >1000xExtremely HighUltrafast SNAr, Ortholithiation
References
  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society, 136(28), 10139–10147. (Fier, P. S., & Hartwig, J. F., 2014) URL: [Link]

  • Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: Organic Letters, 17(15), 3726–3729. (Xiong, H., et al., 2015) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Practical Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridines

Introduction: The Strategic Advantage of 2-Fluoropyridines in Synthesis The 2-substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing as a critical scaffold in a multitude of pharmaceuticals....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 2-Fluoropyridines in Synthesis

The 2-substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing as a critical scaffold in a multitude of pharmaceuticals. The ability to forge new bonds at this position in a controlled and efficient manner is paramount for drug discovery and development. Nucleophilic Aromatic Substitution (SNAr) offers a powerful and direct route to functionalize the electron-deficient pyridine ring.

Among halopyridines, 2-fluoropyridines have emerged as premier substrates for this transformation.[1][2] While the carbon-fluorine bond is the strongest single bond to carbon, its role in SNAr is paradoxical and advantageous. The reaction's rate-determining step is the initial attack of the nucleophile, not the cleavage of the C-X bond.[3] The extreme electronegativity of fluorine powerfully activates the pyridine ring towards this initial attack, making 2-fluoropyridines significantly more reactive than their chloro-, bromo-, or iodo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[4][5] This enhanced reactivity often allows for milder reaction conditions, which is crucial for preserving sensitive functional groups during the late-stage functionalization of complex molecules.[5][6]

This guide provides an in-depth exploration of the SNAr reaction on 2-fluoropyridines, detailing the underlying mechanism, practical experimental protocols, and key considerations for successful execution in a research setting.

The Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction on a 2-fluoropyridine does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination mechanism.[3][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C2 position, which bears the fluorine atom. This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][5][8] The inherent electron-withdrawing nature of the pyridine nitrogen atom is crucial here, as it effectively delocalizes the negative charge of the intermediate, providing significant stabilization.[8][9][10]

  • Elimination of Fluoride: In the second, typically rapid step, aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. This regenerates the stable aromatic pyridine ring, now functionalized with the incoming nucleophile.

The high reactivity of 2-fluoropyridines is a direct consequence of fluorine's strong inductive electron-withdrawing effect, which lowers the energy barrier for the formation of the Meisenheimer complex in the rate-determining addition step.[3]

Caption: General mechanism of SNAr on 2-fluoropyridine.

Optimizing for Success: Key Reaction Parameters

The outcome of an SNAr reaction is governed by a delicate interplay of several factors. A thorough understanding of these parameters is essential for rational protocol design and troubleshooting.

  • The Nucleophile: A broad array of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions.[6][11] The nucleophilicity of the species is critical. Weaker nucleophiles, such as alcohols or thiols, typically require the addition of a base (e.g., NaH, K₂CO₃, t-BuOK) to generate the more potent anionic alkoxide or thiolate in situ.[12][13][14] Highly nucleophilic species like secondary amines can often react directly, sometimes requiring only heat.

  • The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are the solvents of choice.[12][15] These solvents are effective at solvating the counter-ion of the nucleophile, leaving a "naked" and more reactive anionic nucleophile. They also possess high boiling points, allowing for reactions to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion.

  • The Base: The choice of base is critical, especially when using protic nucleophiles. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used for complete deprotonation of alcohols and thiols.[14] Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient for reactions with phenols or can serve as acid scavengers for the HF generated during the reaction.[5]

  • Temperature: While 2-fluoropyridines are highly activated, thermal energy is often required to overcome the activation barrier, particularly with neutral nucleophiles or sterically hindered substrates.[12][13] Reaction temperatures typically range from room temperature to over 150 °C. Microwave irradiation can be a valuable tool to accelerate these reactions significantly.[7]

  • Ring Substituents: The electronic nature of other substituents on the pyridine ring can dramatically influence reactivity. Additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will further activate the ring and accelerate the reaction.[1] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can deactivate the ring and may necessitate more forcing conditions.[12]

Tabulated Reaction Conditions

The following table summarizes typical starting conditions for SNAr reactions on 2-fluoropyridines with common classes of nucleophiles. These should be considered as starting points for optimization.

Nucleophile ClassExample NucleophileTypical Base(s)Typical Solvent(s)Temperature (°C)
Nitrogen Morpholine (Secondary Amine)K₂CO₃, K₃PO₄, or noneDMSO, NMP, t-Amyl Alcohol80 - 130
Aniline (Aromatic Amine)K₃PO₄, t-BuOKDioxane, Toluene, DMF100 - 150
IndoleNaH, K₂CO₃DMF, Dioxane80 - 120
Oxygen PhenolK₂CO₃, Cs₂CO₃DMF, DMSO, NMP80 - 140
Benzyl AlcoholNaH, t-BuOKTHF, DMF60 - 100
Sulfur ThiophenolK₂CO₃, NaH, Et₃NDMF, THF, Acetonitrile25 - 80
1-OctanethiolNaH, K₂CO₃DMF, THF25 - 60

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and inert atmosphere techniques are often required.

Protocol 1: Reaction with a Secondary Amine (e.g., Synthesis of 2-Morpholinopyridine)

This protocol outlines a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[5]

Materials:

  • 2-Fluoropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 eq)

  • tert-Amyl Alcohol (or NMP, DMSO)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate tribasic (2.0 eq).

  • Purge the flask with an inert gas (N₂ or Ar).

  • Add anhydrous tert-amyl alcohol to achieve a reaction concentration of approximately 0.2-0.5 M.

  • Add morpholine (1.2 eq) followed by 2-fluoropyridine (1.0 eq) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the 2-fluoropyridine is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol describes the formation of a C-S bond using a thiol nucleophile.[14]

Materials:

  • 2-Fluoropyridine (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Add anhydrous THF (to 0.5 M) and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Add 2-fluoropyridine (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Weigh Reagents (Substrate, Nucleophile, Base) prep_glass Flame-Dry Glassware Under Vacuum prep_inert Assemble Under Inert Atmosphere (N₂/Ar) add_solvent Add Anhydrous Solvent prep_inert->add_solvent add_base_nuc Add Base & Nucleophile (or generate nucleophile in situ) add_solvent->add_base_nuc add_substrate Add 2-Fluoropyridine add_base_nuc->add_substrate heat Heat to Desired Temperature add_substrate->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product Pure Product purify->final_product

Caption: Typical experimental workflow for SNAr reactions.

Troubleshooting Common Issues

Even robust reactions can present challenges. Below is a guide to diagnosing and solving common problems.

Troubleshooting cluster_causes cluster_solutions start Reaction Issue Identified (e.g., Low Yield) cause1 Poor Nucleophilicity start->cause1 cause2 Insufficient Activation start->cause2 cause3 Reagent Degradation start->cause3 cause4 Sub-optimal Conditions start->cause4 sol1a Use stronger base (e.g., NaH vs K₂CO₃) cause1->sol1a sol1b Increase nucleophile equivalents cause1->sol1b sol2a Increase temperature cause2->sol2a sol2b Use microwave irradiation cause2->sol2b sol3a Use freshly opened solvents cause3->sol3a sol3b Check purity of starting materials cause3->sol3b cause4->sol2a sol4a Switch to more polar solvent (e.g., THF -> DMF) cause4->sol4a outcome Improved Outcome sol1a->outcome sol1b->outcome sol2a->outcome sol2b->outcome sol3a->outcome sol3b->outcome sol4a->outcome

Caption: A logical workflow for troubleshooting SNAr reactions.

  • Problem: Low or No Conversion

    • Potential Cause: The nucleophile may not be strong enough. For instance, an alcohol is a poor nucleophile, but its corresponding alkoxide is excellent.[15]

    • Solution: Ensure a suitable base is used in sufficient quantity (at least stoichiometric) to generate the active nucleophile. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).

    • Potential Cause: The reaction temperature is too low or the time is too short.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. If available, consider using a microwave reactor to access higher temperatures and reduce reaction times.

    • Potential Cause: The solvent is inappropriate.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which can accelerate the rate of SNAr reactions.[12][15]

  • Problem: Formation of Side Products

    • Potential Cause: The nucleophile or product is sensitive to the reaction conditions (e.g., hydrolysis from trace water).

    • Solution: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.

    • Potential Cause: The nucleophile can react at multiple sites.

    • Solution: This is an inherent property of the nucleophile. It may require a protecting group strategy to block other reactive sites before the SNAr reaction.

Conclusion

Nucleophilic aromatic substitution on 2-fluoropyridines is a powerful, reliable, and versatile transformation that is indispensable for the synthesis of functionalized pyridines in drug discovery and materials science. The enhanced reactivity of the C-F bond allows for a broad substrate scope and often milder conditions compared to other halo-pyridines. By understanding the core mechanism and the key parameters that govern the reaction's success—namely the choice of nucleophile, base, solvent, and temperature—researchers can effectively troubleshoot and optimize these reactions to construct complex molecular architectures with high efficiency.

References

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate (Abstract from J. Org. Chem.) URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids Source: mediaTUM URL: [Link]

  • Title: How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Source: ResearchGate URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: National Institutes of Health (PMC) URL: [Link]

  • Title: SNAr reactions of pi-deficient aromatic rings Source: YouTube URL: [Link]

  • Title: We have considered nucleophilic aromatic substitution of pyridine... Source: Pearson+ URL: [Link]

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Aromatic heterocycles 1: structures and reactions Source: Oxford University Press URL: [Link]

Sources

Application

The Strategic Application of 5-Bromo-3-difluoromethoxy-2-fluoropyridine in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Imperative for Advanced Heterocyclic Building Blocks in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Heterocyclic Building Blocks in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its presence is often critical for establishing desired pharmacokinetic and pharmacodynamic profiles. In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, the strategic functionalization of the pyridine ring has become a paramount focus for drug development professionals. The incorporation of fluorine-containing substituents, in particular, has emerged as a powerful strategy to modulate a molecule's properties, such as lipophilicity, bioavailability, and resistance to metabolic degradation.[2][3]

This technical guide delves into the synthesis and application of a highly versatile and strategically designed building block: 5-Bromo-3-difluoromethoxy-2-fluoropyridine . This molecule is engineered with three key functional handles, each serving a distinct and synergistic purpose in the construction of complex pharmaceutical intermediates. The bromine atom at the 5-position provides a versatile site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4] The 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can also participate in specific interactions with biological targets.[5] Finally, the 3-difluoromethoxy group offers a unique combination of properties, including increased metabolic stability and the ability to act as a hydrogen bond donor, which can significantly enhance a drug candidate's profile.[6]

This document will provide a comprehensive overview of the synthetic pathways to access this key precursor, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and an in-depth discussion of the rationale behind its design for modern drug discovery programs.

Molecular Architecture and Strategic Advantages

The unique arrangement of substituents in 5-Bromo-3-difluoromethoxy-2-fluoropyridine offers a confluence of desirable attributes for a pharmaceutical intermediate:

  • Orthogonal Reactivity: The bromine atom and the 2-fluoro substituent exhibit distinct reactivities, allowing for selective and sequential functionalization of the pyridine core. The C-Br bond is readily activated by palladium catalysts for cross-coupling reactions, while the C-F bond is more susceptible to nucleophilic attack.[1][5]

  • Metabolic Stability: The difluoromethoxy group is a bioisostere of the hydroxyl and methoxy groups but is significantly more resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This can lead to improved drug half-life and a more predictable pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The difluoromethoxy group is moderately lipophilic and weakly electron-withdrawing. Its unique ability to act as a hydrogen bond donor can facilitate crucial interactions with protein targets.[6][7]

  • Versatility in Downstream Synthesis: The aldehyde and other functional groups that can be introduced via the bromo- and fluoro- positions serve as versatile handles for a wide array of subsequent chemical transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Proposed Synthesis of 5-Bromo-3-difluoromethoxy-2-fluoropyridine

A plausible and efficient synthetic route to the title compound can be envisioned through a multi-step sequence starting from readily available precursors. The following workflow outlines a logical approach, drawing from established methodologies for the synthesis of functionalized pyridines.

G A 3-Amino-5-bromopyridine B 3-Amino-5-bromo-2-hydroxypyridine A->B Hydroxylation C 5-Bromo-2-fluoro-3-hydroxypyridine B->C Diazotization & Fluorination D 5-Bromo-3-difluoromethoxy-2-fluoropyridine C->D Difluoromethoxylation

Caption: Proposed synthetic workflow for 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Step-by-Step Synthetic Protocol (Proposed)
  • Hydroxylation of 3-Amino-5-bromopyridine: The synthesis can commence with the regioselective hydroxylation of 3-amino-5-bromopyridine at the 2-position. This transformation can be achieved through various established methods, including oxidation followed by rearrangement.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting 3-amino-5-bromo-2-hydroxypyridine can then undergo a diazotization reaction, followed by a Balz-Schiemann reaction or a related fluorination protocol, to introduce the fluorine atom at the 2-position, yielding 5-bromo-2-fluoro-3-hydroxypyridine.[8]

  • Difluoromethoxylation: The final and key step is the introduction of the difluoromethoxy group. This can be accomplished by reacting the hydroxyl group of 5-bromo-2-fluoro-3-hydroxypyridine with a suitable difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or other modern difluorocarbene precursors, under basic conditions.[9]

Application in Pharmaceutical Intermediate Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[4][10] 5-Bromo-3-difluoromethoxy-2-fluoropyridine is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

G cluster_0 Reaction Components A 5-Bromo-3-difluoromethoxy-2-fluoropyridine F Reaction Mixture Preparation (Inert Atmosphere) A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Reaction Monitoring (TLC/LC-MS) G->H I Workup & Purification H->I J 5-Aryl-3-difluoromethoxy-2-fluoropyridine Intermediate I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-3-difluoromethoxy-2-fluoropyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 5-Bromo-3-difluoromethoxy-2-fluoropyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water, Toluene/water, or DMF

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-difluoromethoxy-2-fluoropyridine derivative.

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for achieving high yields and purity in Suzuki-Miyaura coupling reactions. The following table provides a summary of commonly used systems for the coupling of bromo-pyridines, which can serve as a starting point for optimization.

Catalyst SystemBaseSolventTypical Temperature (°C)Expected Yield
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100-110Good to Excellent
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O85-100Moderate to Good
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane90-110Good to Excellent

Conclusion: A Versatile Precursor for Next-Generation Therapeutics

5-Bromo-3-difluoromethoxy-2-fluoropyridine represents a sophisticated and highly valuable building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of orthogonal reactivity, metabolic stability, and advantageous physicochemical properties makes it an ideal starting material for the construction of diverse and complex molecular architectures. The detailed protocols provided herein for its application in Suzuki-Miyaura cross-coupling reactions offer a robust framework for researchers and scientists in the field of drug discovery and development to accelerate their programs and explore novel chemical space. The strategic use of such well-designed precursors is pivotal in the ongoing quest for safer and more effective medicines.

References

  • Hu, J., Zhang, Z., & Wang, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7097. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4123. [Link]

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9071–9082. [Link]

  • Fu, G. C., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 50(7), 1725–1734.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Perrio, C., et al. (2015). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry, 13(36), 9474-9478.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9071–9082.
  • Tordeux, M., et al. (2000). New Synthesis of 3-Fluoropyridine Derivatives. Journal of Fluorine Chemistry, 104(1), 127-131.
  • Studer, A. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster.
  • Terrier, F., et al. (2004). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry, 69(17), 5729–5735.
  • Sereda, G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169.
  • Wang, B., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.
  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Wang, J., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Organic Letters, 23(10), 3878–3882.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Guidechem. (2021, February 27).
  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Singh, R. P., & Shreeve, J. M. (2004). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 11(12), 1637-1652.
  • Schlosser, M., et al. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. European Journal of Organic Chemistry, 2006(12), 2741-2750.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • Kim, Y., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(13), 7475-7480.
  • O'Keeffe, M., et al. (2017). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 82(10), 5229–5239.
  • Kaczmarczyk, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244.
  • Lee, C.-F., et al. (2000). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Tetrahedron Letters, 41(35), 6845-6849.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine

Executive Summary The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine is a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine is a highly specialized building block that features three distinct functional handles: a chemoselective cross-coupling site (C5-bromo), a highly electrophilic site prone to nucleophilic aromatic substitution (C2-fluoro), and a lipophilic, electron-withdrawing bioisostere (C3-difluoromethoxy).

This application note provides a comprehensive, self-validating guide to performing palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this scaffold. By understanding the underlying causality of the molecule's electronic and steric properties, researchers can achieve high chemoselectivity, avoiding undesired C-F activation or background SNAr reactions[1][2].

Physicochemical & Electronic Profiling

To design a successful catalytic cycle, one must first understand the electronic and steric environment of the substrate[3]:

  • C5-Bromo (The Target Site): The C-Br bond is the weakest carbon-halogen bond on the ring, making it the kinetically favored site for oxidative addition by Pd(0). The electron-withdrawing nature of the pyridine ring, heavily exacerbated by the fluorine and difluoromethoxy groups, accelerates this oxidative addition step[4].

  • C2-Fluoro (The Competing Site): The highly electronegative fluorine atom withdraws electron density via induction, making the C2 position highly electrophilic. While C-F bonds can undergo oxidative addition under specific conditions[1], the primary risk here is uncatalyzed Nucleophilic Aromatic Substitution (SNAr) when using amine nucleophiles or strong hydroxide bases.

  • C3-Difluoromethoxy (-OCF₂H): This group acts as a lipophilic hydrogen-bond donor/acceptor. Electronically, it is strongly electron-withdrawing by induction. Sterically, it shields the C2 and C4 positions, which subtly influences the trajectory of incoming transmetalating agents and requires ligands with appropriate bite angles to overcome steric congestion[3].

Mechanistic Pathway: Chemoselective Pd-Catalysis

The fundamental challenge in cross-coupling this substrate is maintaining orthogonal reactivity—specifically, reacting at the C5 position while leaving the C2-fluoro and C3-difluoromethoxy groups intact. The catalytic cycle relies on the rapid kinetics of C-Br oxidative addition to outpace any background degradation or C-F activation.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition at C5-Br Pd0->OxAdd 5-Bromo-3-(difluoromethoxy)- 2-fluoropyridine PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product C5-Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C5 position.

Application 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality of Experimental Choices

For Suzuki-Miyaura couplings, the electron-deficient nature of the pyridine ring ensures that oxidative addition is not the rate-limiting step. Instead, transmetalation is the critical bottleneck.

  • Base Selection: Strong bases (like NaOH or KOtBu) must be strictly avoided, as they will induce SNAr at the C2-fluoro position, leading to hydroxylation or alkoxylation[4]. We utilize K₃PO₄ , a mild, insoluble base that facilitates the formation of the reactive boronate complex without triggering SNAr.

  • Catalyst Selection: Pd(dppf)Cl₂ is optimal here. The bidentate dppf ligand provides a wide bite angle that forces the aryl groups into close proximity during the Pd(II) intermediate phase, accelerating reductive elimination and preventing protodeboronation of the boronic acid.

Step-by-Step Protocol

Self-Validating Check: The reaction mixture should transition from a red/orange suspension to a dark brown/black mixture as Pd(0) nanoparticles form and the catalytic cycle initiates.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine (1.0 equiv, 1.0 mmol) and the desired Arylboronic Acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe. Note: Water is essential to dissolve the phosphate base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via TLC or LC-MS. The C-Br mass should disappear, with no formation of the C2-OH byproduct.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated product.

Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality of Experimental Choices

Amination of this scaffold presents a severe chemoselectivity challenge. Primary and secondary amines are excellent nucleophiles that will readily attack the highly electrophilic C2-fluoro position via an uncatalyzed SNAr pathway[2]. To achieve C5-amination, the Pd-catalyzed cycle must be kinetically vastly superior to the background SNAr reaction. We achieve this by using BrettPhos or RuPhos ligands. These highly electron-rich, sterically bulky biaryl phosphine ligands create a highly active, monoligated Pd(0) species that undergoes near-instantaneous oxidative addition and rapid reductive elimination, effectively "outrunning" the SNAr pathway[2].

G Substrate 5-Bromo-3-OCF2H- 2-F-Pyridine Cond1 Pd Catalysis (e.g., BrettPhos, Base) Substrate->Cond1 Cond2 No Catalyst / High Temp Substrate->Cond2 Amine Amine Nucleophile Amine->Cond1 Amine->Cond2 Prod1 C5-Amination (Buchwald-Hartwig) Cond1->Prod1 Fast Oxidative Addition at C-Br Prod2 C2-Amination (SNAr at 2-Fluoro) Cond2->Prod2 Nucleophilic Attack at C-F

Competing pathways: Pd-catalyzed C5-amination versus uncatalyzed C2-SNAr.

Step-by-Step Protocol

Self-Validating Check: If LC-MS indicates the consumption of the starting material but the mass of the product matches the SNAr adduct (loss of F, retention of Br), the catalyst system has failed to initiate quickly enough. Ensure strict exclusion of oxygen to maintain active Pd(0).

  • Preparation: In an argon-filled glovebox, charge a vial with 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine (1.0 mmol), the Amine nucleophile (1.2 mmol), and Cs₂CO₃ (2.0 mmol). Note: Cs₂CO₃ is preferred over NaOtBu to prevent alkoxide-driven SNAr at the C2 position.

  • Catalyst Assembly: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and stir at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with DCM (10 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to yield the pure C5-aminated product.

Quantitative Data & Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination, demonstrating the causality between ligand choice and chemoselectivity (avoidance of SNAr).

Catalyst SystemBaseSolventTemp (°C)C5-Coupled Yield (%)C2-SNAr Yield (%)
Pd(OAc)₂ / PPh₃Cs₂CO₃Toluene9012%78%
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene9045%40%
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene9072%15%
Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene 90 91% <2%
None (Control)Cs₂CO₃Toluene900%85%

Data Interpretation: Standard phosphines (PPh₃) fail to accelerate the catalytic cycle sufficiently, allowing the background SNAr to dominate. Bulky, electron-rich biaryl phosphines (BrettPhos) completely invert this selectivity, providing excellent yields of the desired C5-coupled product.

References

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum Source: Organometallics - ACS Publications URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions Source: ChemInform / ResearchGate URL:[Link]

  • Recent Advances in Difluoromethylation Reaction Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-3-difluoromethoxy-2-fluoropyridine in Agrochemical Synthesis

Target Audience: Process Chemists, Discovery Scientists, and Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale & Agrochemical Relevance In modern agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Discovery Scientists, and Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Agrochemical Relevance

In modern agrochemical discovery, the strategic incorporation of fluorinated heterocycles is paramount. 5-Bromo-3-difluoromethoxy-2-fluoropyridine (CAS: 1805938-33-3) has emerged as a premium, polyfunctional building block. From a structural design perspective, this scaffold offers three distinct programmable sites, each governed by unique electronic and steric rules.

  • The 3-Difluoromethoxy Group (-OCF₂H): The introduction of the -OCF₂H moiety significantly enhances the lipophilicity (LogP) of the resulting molecule, which is critical for cuticular penetration in plants and insects[1]. Furthermore, fluorinated pyridines resist cytochrome P450-mediated oxidative metabolism, vastly improving the residual efficacy and half-life of the active ingredient in field applications[2]. The hydrogen atom of the difluoromethoxy group can also act as a weak hydrogen-bond donor, optimizing binding affinity within target enzyme pockets (e.g., SDHI fungicides).

  • The 2-Fluoro Position: Fluorine is an exceptional leaving group in Nucleophilic Aromatic Substitution (S_NAr). The highly polarized C-F bond stabilizes the Meisenheimer complex transition state. The adjacent electron-withdrawing -OCF₂H group further lowers the LUMO energy at the C2 position, rendering it highly susceptible to attack by phenols, amines, or thiols[1].

  • The 5-Bromo Position: While inert to standard nucleophiles, the C-Br bond (dissociation energy ~68 kcal/mol) is perfectly primed for oxidative addition by Palladium(0), allowing for downstream Suzuki-Miyaura, Buchwald-Hartwig, or Stille cross-coupling reactions to extend the molecular framework[3].

Synthetic Strategy & Orthogonal Workflow

The true power of this building block lies in its orthogonal reactivity . A process chemist can selectively functionalize the C2 position via S_NAr without disturbing the C5-bromide. Conversely, the C5-bromide can undergo transition-metal-catalyzed coupling without risking the cleavage of the C2-fluorine. This allows for the divergent synthesis of complex agrochemicals, such as Protoporphyrinogen Oxidase (PPO) inhibitors or Succinate Dehydrogenase Inhibitors (SDHI)[1].

OrthogonalSynthesis SM 5-Bromo-3-difluoromethoxy -2-fluoropyridine SNAr SNAr Reaction (C2 Position) SM->SNAr Phenol, K2CO3 DMF, 80°C Suzuki Suzuki Coupling (C5 Position) SM->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 Dioxane/H2O, 90°C Int1 2-Aryloxy-5-bromo Intermediate SNAr->Int1 Int2 2-Fluoro-5-aryl Intermediate Suzuki->Int2 Final Complex Agrochemical (PPO Inhibitor / SDHI) Int1->Final Pd-Catalyzed Cross-Coupling Int2->Final Nucleophilic Substitution

Workflow for the orthogonal functionalization of 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined, and analytical checkpoints are embedded to verify success before proceeding to subsequent steps.

Protocol A: C2-Selective Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesis of 5-Bromo-3-(difluoromethoxy)-2-(4-methylphenoxy)pyridine (a precursor for PPO-inhibiting herbicides)[1].

Reagents:

  • 5-Bromo-3-difluoromethoxy-2-fluoropyridine: 1.0 equiv (10.0 mmol)

  • p-Cresol: 1.1 equiv (11.0 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous): 2.0 equiv (20.0 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL (0.5 M)

Step-by-Step Methodology:

  • Nucleophile Pre-formation: Charge a flame-dried, nitrogen-purged round-bottom flask with p-cresol and K₂CO₃ in anhydrous DMF. Stir at ambient temperature for 30 minutes.

    • Causality: The pKa of p-cresol is ~10.2. K₂CO₃ (conjugate acid pKa ~10.3) provides the perfect equilibrium to generate the highly nucleophilic phenoxide. Avoiding stronger bases (like NaOH) prevents competitive hydroxide-mediated hydrolysis of the 2-fluoro position.

  • Electrophile Addition: Add the pyridine building block dropwise via syringe.

  • Thermal Activation: Elevate the reaction temperature to 80 °C and stir for 12 hours.

    • Causality: While the C2-fluorine is highly activated, the adjacent -OCF₂H group imposes steric bulk. Elevated thermal energy is required to overcome the activation barrier of the sterically hindered Meisenheimer complex.

  • Workup: Cool to room temperature. Quench by pouring into 100 mL of ice-water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers rigorously with brine (3 x 50 mL) to remove residual DMF. Dry over MgSO₄ and concentrate in vacuo.

Validation & Quality Control:

  • ¹⁹F NMR Checkpoint: The reaction is deemed complete when the characteristic C2-F signal (typically a singlet around -68 ppm) completely disappears. The -OCF₂H signal (a doublet around -82 ppm, J ≈ 74 Hz) must remain intact.

  • LC-MS: Look for the [M+H]⁺ peak with a distinct 1:1 isotopic ratio confirming the retention of the bromine atom.

Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-(Difluoromethoxy)-2-fluoro-5-(phenyl)pyridine (a scaffold for broad-spectrum fungicides).

Reagents:

  • 5-Bromo-3-difluoromethoxy-2-fluoropyridine: 1.0 equiv (5.0 mmol)

  • Phenylboronic Acid: 1.2 equiv (6.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%)

  • Sodium Carbonate (Na₂CO₃): 2.5 equiv (12.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed): 25 mL (0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the pyridine building block, phenylboronic acid, and Na₂CO₃ in a Schlenk flask. Subject the solid mixture to three vacuum/nitrogen backfill cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalytic species.

  • Catalyst & Solvent Addition: Add the Pd(dppf)Cl₂ catalyst, followed by the pre-degassed Dioxane/H₂O mixture.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Its large bite angle also accommodates the steric bulk of the ortho-difluoromethoxy group during transmetalation.

  • Reflux: Heat the biphasic mixture to 90 °C under vigorous stirring for 6 hours. The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition into the C-Br bond.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black. Dilute with water and extract with Ethyl Acetate. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Validation & Quality Control:

  • LC-MS Checkpoint: The molecular ion [M+H]⁺ must show the complete absence of the M/M+2 bromine isotope pattern, confirming successful coupling.

  • ¹H NMR Checkpoint: The appearance of a 5-proton multiplet in the aromatic region (7.30 - 7.60 ppm) confirms the installation of the phenyl ring.

Quantitative Data & Analytical Summary

To facilitate rapid experimental design, the quantitative parameters and analytical validation markers for the orthogonal functionalization of 5-Bromo-3-difluoromethoxy-2-fluoropyridine are summarized below.

ParameterProtocol A: S_NAr (C2 Substitution)Protocol B: Suzuki Coupling (C5 Substitution)
Target Bond Formed C(Aryl) - O - C(Aryl)C(Aryl) - C(Aryl)
Key Reagents p-Cresol, K₂CO₃Phenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃
Solvent System Anhydrous DMF1,4-Dioxane / H₂O (4:1)
Temperature & Time 80 °C for 12 hours90 °C for 6 hours
Typical Isolated Yield 82 - 88%75 - 85%
Primary QC Marker (Mass) Retention of 1:1 Br isotope patternLoss of Br isotope pattern
Primary QC Marker (NMR) Disappearance of C2-F signal (¹⁹F NMR)Appearance of new aryl protons (¹H NMR)
Agrochemical Application PPO Inhibitors (Herbicides)SDHI / Broad-spectrum Fungicides

References

  • ACS Publications. "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry, 2022. URL:[Link]

  • InCred Research. "Pyridine Market Dynamics and Challenges." Scribd, 2025. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-difluoromethoxy-2-fluoropyridine with Boronic Acids

Introduction: Unlocking Novel Chemical Space for Drug Discovery In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Chemical Space for Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms or fluorine-containing motifs into drug candidates can profoundly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The 5-Bromo-3-difluoromethoxy-2-fluoropyridine scaffold is a highly valuable building block for drug discovery programs. The presence of three distinct fluorine environments—an aryl fluoride, a difluoromethoxy group, and a bromine atom for diversification—offers a unique platform for generating novel molecular architectures. The difluoromethoxy group, in particular, is an increasingly popular bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and lipophilicity.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[5][6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and other conjugated systems that are prevalent in pharmaceuticals.[5] This guide provides a detailed technical overview and actionable protocols for the efficient coupling of 5-Bromo-3-difluoromethoxy-2-fluoropyridine with a diverse range of aryl and heteroaryl boronic acids, enabling researchers to rapidly access novel compound libraries for screening and lead optimization.

The Suzuki-Miyaura Reaction: Mechanism and Strategic Considerations

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][8] Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3-difluoromethoxy-2-fluoropyridine. This is often the rate-limiting step and results in a Pd(II) complex.[7][8] The electron-withdrawing nature of the fluorine and difluoromethoxy substituents on the pyridine ring enhances the electrophilicity of the carbon center, facilitating this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9] The choice of base and the presence of water can significantly influence the rate and efficiency of transmetalation.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Both R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Both Transmetal->PdII_Both R²-B(OR)₂ + Base PdII_Both->Pd0 RedElim Reductive Elimination Product_out Coupled Product (R¹-R²) PdII_Both->Product_out RedElim->Pd0 R¹-R² R1X_in 5-Bromo-3-difluoromethoxy- 2-fluoropyridine (R¹-X) R1X_in->PdII_Aryl Boronic_in Boronic Acid (R²-B(OR)₂) Boronic_in->PdII_Both

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions reported for the coupling of various bromopyridines, providing a validated starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[10]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good[10][11]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent[10]
Pd(dppf)Cl₂ (10)---Na₃PO₄ (3)Dioxane/H₂O (4:1)65-100Moderate to Good[12][13]

Detailed Experimental Protocols

The following protocols provide robust methods for the Suzuki-Miyaura coupling. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be degassed prior to use.

Protocol A: General Purpose Screening with Pd(PPh₃)₄

This protocol is a reliable starting point for coupling with a wide variety of commercially available aryl and heteroaryl boronic acids.

Reagents & Materials:

  • 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add 5-Bromo-3-difluoromethoxy-2-fluoropyridine (e.g., 0.5 mmol, 119 mg), the corresponding boronic acid (0.6 mmol), and K₃PO₄ (1.1 mmol, 233 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 29 mg) to the vessel.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol B: High-Efficiency Coupling with Pd(dppf)Cl₂

This protocol utilizes a more robust catalyst that is often effective for more challenging substrates or when higher yields and shorter reaction times are desired.

Reagents & Materials:

  • 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5-10 mol%)

  • Sodium Carbonate (Na₂CO₃) or Sodium Phosphate (Na₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add 5-Bromo-3-difluoromethoxy-2-fluoropyridine (e.g., 0.5 mmol, 119 mg), the boronic acid or ester (0.75 mmol), and Na₃PO₄ (1.5 mmol, 246 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol, 20 mg) to the mixture.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol A.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol A.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Pyridine, Boronic Acid, Base) B 2. Add Palladium Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat & Stir (e.g., 90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G Reaction Complete H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Impure starting materials.1. Use a fresh bottle of catalyst or a pre-catalyst. Consider a more robust catalyst like Pd(dppf)Cl₂.2. Ensure solvents are thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles.3. Purify starting materials if necessary.
Protodeboronation (Boronic acid is consumed, but replaced by -H)1. Reaction temperature is too high.2. Prolonged reaction time.3. Certain heteroaryl boronic acids are prone to this side reaction.[5]1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester).[5][14]
Homocoupling (Formation of Biaryl from boronic acid)1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve the inert atmosphere technique.2. Screen different catalyst/ligand combinations.
Stalled Reaction 1. Base is not strong enough or has poor solubility.2. Catalyst deactivation.1. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).2. Increase catalyst loading or try a different ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-3-difluoromethoxy-2-fluoropyridine with boronic acids is a highly effective and reliable strategy for synthesizing novel, fluorinated pyridine derivatives. The protocols and guidelines presented here offer a solid foundation for researchers to explore this chemistry. By carefully selecting the reaction components and monitoring the process, scientists can efficiently generate diverse compound libraries, accelerating the engine of drug discovery and the development of next-generation therapeutics.[15]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Johansson, Seechurn, C. C. C., & Colacot, T. J. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • MDPI. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Semantic Scholar. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Application

Application Note: Large-Scale Synthesis and Process Optimization of 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine

Executive Summary The incorporation of difluoromethoxy (–OCF₂H) groups into pyridine scaffolds is a critical strategy in medicinal chemistry and agrochemical development. The –OCF₂H moiety acts as a lipophilic hydrogen b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of difluoromethoxy (–OCF₂H) groups into pyridine scaffolds is a critical strategy in medicinal chemistry and agrochemical development. The –OCF₂H moiety acts as a lipophilic hydrogen bond donor, significantly enhancing the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs)[1]. This technical guide details the optimized, large-scale synthesis of 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine (CAS RN: 1805938-33-3)[2]. By transitioning away from ozone-depleting gases like chlorodifluoromethane (Freon-22), this protocol utilizes a solid-state difluorocarbene precursor to ensure scalability, safety, and high chemoselectivity.

Mechanistic Causality & Synthetic Strategy

The foundational step in this synthesis is the O-difluoromethylation of the precursor, 5-bromo-2-fluoropyridin-3-ol[3].

Chemoselectivity (O- vs. N-Alkylation): A prevalent issue in the difluoromethoxylation of 2-hydroxypyridines is their tautomerization to 2-pyridones, which creates an ambident nucleophile and leads to unwanted N-difluoromethylated byproducts[4]. However, the hydroxyl group at the 3-position of our starting material behaves more akin to a standard phenol. This structural feature heavily favors the desired O-alkylation pathway, provided the correct base is selected to form the reactive pyridinolate anion.

Carbene Generation: To achieve scalable difluoromethylation, Sodium chlorodifluoroacetate (SCDA) is utilized as the reagent. SCDA is a cost-effective, easily handled crystalline solid that undergoes smooth thermal decarboxylation at 95 °C to generate singlet difluorocarbene (:CF₂) in situ[5]. The pyridinolate oxygen rapidly attacks the electrophilic :CF₂, forming a difluoromethoxide anion intermediate that subsequently abstracts a proton from the reaction medium to yield the final –OCF₂H group.

Process Optimization Data

To ensure maximum yield and minimize byproduct formation at the kilogram scale, several reaction parameters were evaluated. The quantitative optimization data is summarized below.

ParameterCondition ACondition BSelected Scalable ConditionMechanistic Rationale
Base Na₂CO₃Cs₂CO₃K₂CO₃ K₂CO₃ provides the optimal pKa for complete pyridinol deprotonation without promoting solvent degradation. It is significantly more cost-effective than Cs₂CO₃ for large-scale runs.
Solvent AcetonitrileNMPDMF DMF possesses a high boiling point (153 °C) that safely accommodates the 95 °C reaction requirement while offering superior solubility for carbonate salts.
Temperature 80 °C110 °C95 °C 95 °C is the precise thermal threshold for SCDA decarboxylation[5]. Lower temps stall the reaction; higher temps cause dangerously rapid gas evolution and carbene dimerization.
SCDA Dosing Single BolusContinuous PumpPortion-wise (over 4 hrs) Prevents dangerous CO₂ pressure spikes in closed reactors and maintains a steady-state concentration of :CF₂, maximizing trapping efficiency.

Synthetic Workflow Diagram

Workflow Start 5-Bromo-2-fluoropyridin-3-ol (CAS: 1012084-53-5) Base Deprotonation K2CO3 in DMF (25°C) Start->Base 1.5 equiv K2CO3 Carbene Carbene Generation SCDA Addition at 95°C Base->Carbene Heat to 95°C Reaction O-Difluoromethylation (Continuous CO2 Evolution) Carbene->Reaction :CF2 Trapping Workup Aqueous Quench MTBE Extraction Reaction->Workup Monitor by HPLC Purification Vacuum Distillation (Fractional) Workup->Purification Phase Separation Product 5-Bromo-3-(difluoromethoxy)- 2-fluoropyridine Purification->Product >98% Purity Target

Synthetic workflow for the large-scale difluoromethoxylation of 5-bromo-2-fluoropyridin-3-ol.

Detailed Large-Scale Protocol (10 Mol Scale)

This protocol is designed as a self-validating system; physical observations directly correlate to reaction progress, ensuring high trustworthiness and reproducibility.

Step 1: Reactor Preparation & Deprotonation

  • Ensure a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, internal thermometer, and a gas bubbler (for CO₂ monitoring) is thoroughly dried and purged with N₂.

  • Charge the reactor with 10 L of anhydrous DMF.

  • Add 1.92 kg (10.0 mol, 1.0 equiv) of 5-bromo-2-fluoropyridin-3-ol.

  • Add 2.07 kg (15.0 mol, 1.5 equiv) of anhydrous K₂CO₃.

  • Stir the suspension at 25 °C for 30 minutes.

    • Causality: Pre-forming the potassium pyridinolate salt ensures that the nucleophile is fully available to rapidly trap the transient carbene, outcompeting side reactions.

Step 2: Carbene Generation & Controlled Dosing

  • Heat the reactor jacket until the internal temperature stabilizes at exactly 95 °C.

  • Weigh out 2.28 kg (15.0 mol, 1.5 equiv) of Sodium chlorodifluoroacetate (SCDA).

  • Critical Dosing Step: Add the SCDA in 10 equal portions (approx. 228 g each) over a period of 4 hours.

    • Self-Validating Indicator: Each addition will trigger immediate CO₂ evolution visible in the gas bubbler. Do not add the next portion until the bubbling from the previous portion has significantly subsided. This visual cue prevents reactor over-pressurization and confirms the active generation of :CF₂.

Step 3: Reaction Monitoring

  • After the final SCDA addition, maintain stirring at 95 °C for an additional 2 hours.

  • Self-Validating Indicator: The complete cessation of CO₂ bubbling serves as the primary physical indicator that all SCDA has been consumed.

  • Pull an aliquot for In-Process Control (IPC) via HPLC. The reaction is deemed complete when <2% of the starting pyridinol remains.

Step 4: Workup & Extraction

  • Cool the reactor to 20 °C.

  • Slowly quench the reaction mixture by adding 10 L of Deionized (DI) water.

  • Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 5 L).

    • Causality: MTBE is explicitly chosen over Ethyl Acetate because it has significantly lower miscibility with DMF/water mixtures. This drastically reduces the partition of DMF into the organic phase, simplifying downstream purification.

  • Wash the combined MTBE organic layers with a 5% aqueous LiCl solution (2 x 5 L) to scrub any residual trace DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Transfer the crude dark oil to a short-path vacuum distillation apparatus.

  • Collect the main fraction under high vacuum to isolate the pure 5-Bromo-3-(difluoromethoxy)-2-fluoropyridine as a clear to pale-yellow liquid.

Analytical Validation

To verify the structural integrity of the synthesized API building block, the following analytical signatures should be observed:

  • ¹H NMR (CDCl₃, 400 MHz): A characteristic triplet integrating to 1H at approximately δ 6.50–6.80 ppm (depending on exact concentration), corresponding to the –OCF₂H proton with a large geminal fluorine coupling constant (J ≈ 73 Hz). Two distinct aromatic protons will appear downfield.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A doublet at approximately δ -82.0 ppm corresponding to the –OCF₂H fluorines, and a distinct singlet/multiplet for the 2-fluoro pyridine substituent.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is approximately 241.9 / 243.9 (showing the characteristic 1:1 isotopic pattern of the bromine atom).

References

  • PubChemLite. 5-bromo-2-fluoropyridin-3-ol (C5H3BrFNO). National Center for Biotechnology Information. URL:[Link]

  • Organic Letters. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. American Chemical Society. URL:[Link]

  • Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of the 5-Bromo-3-difluoromethoxy-2-fluoropyridine Ring

Introduction: The Strategic Value of 5-Bromo-3-difluoromethoxy-2-fluoropyridine in Modern Drug Discovery The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Bromo-3-difluoromethoxy-2-fluoropyridine in Modern Drug Discovery

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design, often leading to significant improvements in a compound's metabolic stability, membrane permeability, and binding affinity.[1][2] The difluoromethoxy group (-OCF₂H) is particularly noteworthy, serving as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[3][4]

5-Bromo-3-difluoromethoxy-2-fluoropyridine is a highly versatile building block that capitalizes on these principles. Its structure presents two distinct and orthogonally reactive sites for chemical modification: the C-5 bromine atom and the C-2 fluorine atom. This dual reactivity allows for a sequential and controlled derivatization strategy, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The C-5 bromine is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. Concurrently, the C-2 fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable method for installing a wide range of substituents via C-O, C-N, and C-S bond formation.[5][6][7] This guide provides a detailed exploration of the key derivatization pathways for this valuable scaffold, complete with mechanistic insights and actionable laboratory protocols.

Part 1: Derivatization at the C-5 Position via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C-5 position is the primary site for palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)L2-R' ArPdBr->ArPdR R'-[M] Transmetalation Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination ArBr Ar-Br R_Metal R'-[M]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[9][10] It is highly effective for creating biaryl and aryl-heteroaryl linkages.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst. For more challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ can offer higher activity.[11]

  • Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Assembly: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Heat the reaction mixture with vigorous stirring to 85-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Coupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.5)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (3.0)DME/H₂O8580-92
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)Toluene/H₂O10075-90
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of aryl-alkyne structures, which are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.[12] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13][14]

Causality Behind Experimental Choices:

  • Catalysts: A combination of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard. The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent. It deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.[13]

Experimental Protocol: Sonogashira Coupling

  • Assembly: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 eq.), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent and Reagents: Add a degassed mixture of THF and Et₃N (e.g., 2:1 v/v). Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄ (3%)CuI (5%)Et₃N/THFRT80-95
1-HexynePdCl₂(PPh₃)₂ (2%)CuI (4%)DIPEA5075-90
TrimethylsilylacetylenePd(PPh₃)₄ (5%)CuI (10%)Et₃N/THFRT85-98
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of substituted anilines and arylamines that are otherwise difficult to synthesize.[15][16]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[15][17] A Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used with certain catalyst systems.[18]

Experimental Protocol: Buchwald-Hartwig Amination

  • Assembly (Pre-catalyst formation): In a glovebox or under a strict inert atmosphere, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask. Add anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for 10-15 minutes.

  • Reagent Addition: To the activated catalyst mixture, add 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 eq.), the amine (1.1-1.5 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Coupling PartnerPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
MorpholinePd(OAc)₂ (2%)RuPhos (4%)NaOtBu (1.5)Toluene10075-90
AnilinePd₂(dba)₃ (1.5%)XPhos (3%)K₃PO₄ (2.0)Dioxane11070-85
BenzylaminePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃ (2.5)Dioxane10065-80

Part 2: Derivatization at the C-2 Position via Nucleophilic Aromatic Substitution (SNAr)

The C-2 fluorine atom on the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent fluoro and difluoromethoxy substituents. This makes the SNAr reaction a highly efficient and often complementary strategy to cross-coupling. Notably, the reaction of a 2-fluoropyridine with a nucleophile is significantly faster than that of the corresponding 2-chloropyridine, allowing for milder reaction conditions.[5][7]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

Caption: General mechanism of SNAr on the 2-fluoropyridine.

Experimental Protocol: General SNAr with an Alcohol Nucleophile

  • Assembly: To a dry reaction vessel, add the alcohol nucleophile (e.g., ethanol, 5-10 eq.) as the solvent or dissolved in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a strong base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C to deprotonate the alcohol. Stir for 20-30 minutes to form the alkoxide.

  • Substrate Addition: Add a solution of 5-Bromo-3-difluoromethoxy-2-fluoropyridine (1.0 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).

  • Work-up: Cool the mixture and carefully quench by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

NucleophileBase (eq.)SolventTemp (°C)Typical Yield (%)
Sodium Methoxide(used directly, 1.2)Methanol6090-98
PhenolK₂CO₃ (2.0)DMF8085-95
MorpholineK₂CO₃ (2.0)DMSO9080-95
Sodium Azide(used directly, 1.5)DMSO7075-90

Part 3: Strategic Workflow and Selectivity

The orthogonal reactivity of the C-Br and C-F bonds allows for a planned, sequential derivatization. Generally, palladium-catalyzed reactions are selective for the C-Br bond, while SNAr reactions selectively target the C-F bond. This enables a clear strategic approach to synthesis.

Synthetic_Strategy Start 5-Bromo-3-OCF₂H-2-F-Pyridine Path1_Choice Modify C-5 Position First? Start->Path1_Choice Path2_Choice Modify C-2 Position First? Start->Path2_Choice CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Path1_Choice->CrossCoupling Yes SNAr2 SNAr Reaction (Nucleophile + Base) Path2_Choice->SNAr2 Yes Intermediate1 5-R'-3-OCF₂H-2-F-Pyridine CrossCoupling->Intermediate1 SNAr1 SNAr Reaction (Nucleophile + Base) Intermediate1->SNAr1 Final1 5-R'-3-OCF₂H-2-Nu-Pyridine SNAr1->Final1 Intermediate2 5-Bromo-3-OCF₂H-2-Nu-Pyridine SNAr2->Intermediate2 CrossCoupling2 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Intermediate2->CrossCoupling2 Final2 5-R'-3-OCF₂H-2-Nu-Pyridine CrossCoupling2->Final2

Caption: Decision workflow for sequential derivatization.

Key Considerations for Selectivity:

  • Cross-Coupling First: This is the most common approach. The resulting product, functionalized at C-5, retains the activated C-2 fluorine for a subsequent SNAr reaction. This is often preferred as SNAr conditions are generally robust and tolerant of the groups installed via cross-coupling.

  • SNAr First: This route is also viable. After displacing the C-2 fluorine, the C-5 bromine remains available for cross-coupling. One must ensure that the nucleophile introduced at C-2 does not contain functional groups (e.g., unprotected primary amines, thiols) that could interfere with or poison the palladium catalyst in the subsequent step.

References

  • Hart, E. H., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Hart, E. H., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Brem, B., et al. (2009). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Kostenko, F., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available at: [Link]

  • Pashkevych, S., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Pashkevych, S., et al. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]

  • Zafrani, Y., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia contributors. (2024). Stille reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free regioselective N-arylation of azoles with di- and tri-halogenated pyridines. RSC Advances. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Alagille, D., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Gallagher, W. P., et al. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters. Available at: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]

  • Chen, D., et al. (2019). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... National Center for Biotechnology Information. Available at: [Link]

  • Simmons, E. M., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Shah, S. T. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Bromination of Fluoropyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields, intractable mixtures, and unexpected byproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields, intractable mixtures, and unexpected byproducts when attempting to brominate fluoropyridines.

The bromination of these heterocycles is notoriously difficult. This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality of these side reactions, providing self-validating protocols, and offering clear diagnostic workflows.

Mechanistic Foundations: The Causality of Side Reactions

To eliminate side reactions, we must first understand the conflicting electronic environment of a fluoropyridine ring:

  • The Deactivation Dilemma: The pyridine nitrogen inherently withdraws electron density, making the ring highly resistant to electrophilic aromatic substitution (EAS). The addition of a fluorine atom exacerbates this via strong inductive withdrawal (-I effect), even though it can donate electron density via resonance (+M effect) [1][1]. Consequently, electrophilic bromination requires forcing conditions (e.g., strong acids, elevated temperatures) that inadvertently trigger side reactions.

  • Nucleophilic Aromatic Substitution (SNAr) Vulnerability: Fluorine is an excellent leaving group in SNAr reactions when positioned ortho or para to the pyridine nitrogen. Under the harsh, often acidic conditions required for bromination, trace amounts of water can act as a nucleophile, leading to the hydrolysis of the C–F bond to form hydroxypyridines [2][2].

  • Regiochemical Ambiguity: The +M effect of fluorine directs electrophiles to its ortho and para positions, but the pyridine nitrogen directs to the meta position. In substrates like 3-fluoropyridine, these competing directing effects often result in an intractable mixture of 2-bromo, 4-bromo, and 5-bromo regioisomers [1][1].

Mechanistic and Troubleshooting Visualizations

MechanisticPathway FP 2-Fluoropyridine EAS_Inter N-Bromopyridinium Intermediate FP->EAS_Inter Br2 / Lewis Acid (Anhydrous) Hydrolysis 2-Hydroxypyridine (SNAr Side Product) FP->Hydrolysis Trace H2O / H+ (Hydrolysis) Product Bromofluoropyridine (Desired Product) EAS_Inter->Product Rearrangement Poly Polybrominated Pyridine Product->Poly Excess Br2 (Over-reaction)

Mechanistic divergence of 2-fluoropyridine showing desired EAS versus SNAr hydrolysis.

Troubleshooting Start Low Yield in Fluoropyridine Bromination Check Analyze Crude via GC-MS/NMR Start->Check Hydrolysis Hydroxypyridine Detected? Check->Hydrolysis Regio Multiple Regioisomers? Check->Regio Poly Polybromination? Check->Poly FixH Use Anhydrous Solvents Dry Glassware Hydrolysis->FixH Yes FixR Switch to Directed ortho-Metalation (DoM) Regio->FixR Yes FixP Control Br2 Stoichiometry Lower Temperature Poly->FixP Yes

Diagnostic workflow for resolving common side reactions in fluoropyridine bromination.

Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic bromination of 2-fluoropyridine, but my GC-MS shows a major peak corresponding to 2-hydroxypyridine. How is this forming? A1: You are observing an SNAr hydrolysis side reaction. The highly electronegative fluorine atom at the 2-position makes the adjacent carbon highly electrophilic. If your bromination conditions involve protic acids (like HBr or H2SO4) that are not strictly anhydrous, trace water will attack the C2 position, displacing the fluoride ion to form 2-hydroxypyridine [2][2]. Resolution: Switch to strictly anhydrous conditions. Dry all glassware, use anhydrous solvents, and consider using solid brominating agents like N-bromosuccinimide (NBS) activated by Lewis acids, or hypervalent iodine-mediated bromine activation [3][3], which circumvent the generation of water.

Q2: My bromination of 3-fluoropyridine yields a 1:1 mixture of regioisomers. How can I achieve regiocontrol? A2: Direct electrophilic bromination of 3-fluoropyridine is notoriously unselective because the C2, C4, and C6 positions have similar electron densities under acidic conditions [1][1]. Resolution: Abandon direct EAS in favor of Directed ortho-Metalation (DoM). By treating 3-fluoropyridine with a strong, non-nucleophilic base at cryogenic temperatures, you can selectively deprotonate the most acidic proton. Quenching this lithiated intermediate with an electrophilic bromine source yields a single regioisomer (See Protocol below).

Q3: I am trying to perform a radical bromination on a methyl group (e.g., 2-fluoro-5-methylpyridine to 5-(bromomethyl)-2-fluoropyridine) using NBS and AIBN, but I am seeing ring bromination and dibromination. A3: This indicates a loss of radical control and competing electrophilic pathways. If the reaction is heated too rapidly or if trace acid is present, NBS can generate Br2, which undergoes EAS on the pyridine ring instead of radical substitution at the benzylic position [4][4]. Resolution: Ensure your solvent (typically CCl4 or carefully dried PhCF3) is completely acid-free. Use exactly 1.05 equivalents of NBS, add the AIBN in portions, and maintain a steady reflux. Dibromination at the methyl group occurs if the local concentration of the bromine radical is too high.

Validated Experimental Protocol: Regioselective Bromination via Directed ortho-Metalation (DoM)

To completely bypass the regioselectivity and SNAr side reactions inherent to direct electrophilic bromination, the following self-validating DoM protocol is recommended for the synthesis of 2-bromo-3-fluoropyridine from 3-fluoropyridine.

Step-by-Step Methodology:

  • Preparation of the Base: In an oven-dried, argon-purged Schlenk flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Substrate Addition: Add 3-fluoropyridine (1.0 equiv) dropwise.

    • Self-Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the lithiated intermediate. To validate regioselectivity before scale-up, quench a 0.1 mL aliquot with D2O and analyze via 1H NMR to confirm >95% deuterium incorporation at the C2 position.

  • Electrophilic Quench: Stir for exactly 1 hour at -78 °C. Do not let the temperature rise, or benzyne-type elimination may occur. Dissolve 1,2-dibromoethane (1.2 equiv) in anhydrous THF and add it dropwise to the reaction mixture.

  • Warming and Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 2-bromo-3-fluoropyridine.

Quantitative Data & Diagnostics Table

The following table summarizes the quantitative diagnostic markers for identifying side reactions via GC-MS and NMR, enabling rapid troubleshooting.

Side Reaction / IssueDiagnostic Marker (GC-MS / NMR)Primary CauseMitigation Strategy
SNAr Hydrolysis M+ peak corresponds to[M-F+OH]. Loss of C–F coupling in 13C NMR.Trace water in acidic bromination conditions.Rigorous anhydrous techniques; switch to Lewis acid-mediated bromination.
Regioisomerization Multiple peaks with identical m/z. Complex splitting in 1H NMR.Competing directing effects (+M of F vs. -I of N).Utilize Directed ortho-Metalation (DoM) instead of direct EAS.
Polybromination M+ peak shows M, M+2, M+4 isotopic pattern (1:2:1 ratio).Excess brominating agent; excessive reaction time.Strictly control stoichiometry (1.0 - 1.05 equiv); lower reaction temp.
Radical Ring Bromination Loss of aromatic proton in 1H NMR instead of benzylic proton.Presence of ionic bromine (Br2) in radical conditions.Ensure acid-free solvents; use radical initiators (AIBN) properly.
References[1] Title: Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides

Source: ACS Publications URL: [2] Title: Technical Support Center: Synthesis of Substituted 2-Fluoropyridines Source: Benchchem URL: [3] Title: Electrophilic Activation of Molecular Bromine Mediated by I(III) Source: ChemRxiv URL: [4] Title: Buy 3-Bromo-5-(bromomethyl)-2-fluoropyridine | 1227601-47-9 Source: Smolecule URL:

Sources

Optimization

troubleshooting failed cross-coupling reactions with halogenated pyridines

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Halogenated Pyridines Halogenated pyridines are privileged scaffolds in medicinal chemistry and drug development, but their unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Halogenated Pyridines

Halogenated pyridines are privileged scaffolds in medicinal chemistry and drug development, but their unique electronic and structural properties often lead to catastrophic failures in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This technical guide provides a mechanistic framework for diagnosing and resolving common failure modes, moving beyond trial-and-error to rational reaction optimization.

Diagnostic Workflow

Before altering reaction parameters, establish the primary failure mode by analyzing the crude reaction mixture via LC-MS or GC-MS.

Decision tree for diagnosing and resolving halopyridine cross-coupling failures.

FAQ & Mechanistic Troubleshooting

Q1: My reaction stalls with >80% unreacted halopyridine, even with 10 mol% palladium. What is happening? A1: Catalyst Poisoning via Pyridine Coordination. Causality: Pyridines are strong σ-donors. The nitrogen lone pair coordinates tightly to the palladium center, displacing the phosphine ligands. This forms an off-cycle, thermodynamically stable Pd(II) or Pd(0) complex, effectively removing the catalyst from the active cycle. Solution: Employ sterically demanding, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or pre-formed palladacycles (e.g., Buchwald precatalysts). These systems rapidly generate a highly active, monoligated L1​Pd(0) species[1]. The immense steric bulk of the ligand physically blocks the pyridine nitrogen from coordinating to the metal center, keeping the catalyst on-cycle[1]. For heterogeneous systems, specific ligands like PPh3 or 2-(dicyclohexylphosphino)biphenyl are essential to prevent deactivation[2].

Q2: I am observing a significant amount of dehalogenated pyridine byproduct. How do I suppress this? A2: Hydrodehalogenation (Protodehalogenation). Causality: Halogenated pyridines are highly electron-deficient. Following oxidative addition, the resulting Ln​Pd(II)(Ar)(X) complex is highly electrophilic and prone to premature reduction rather than undergoing transmetalation or amine binding[3]. Protic sources (trace water) or alkoxide bases containing β -hydrogens (like NaOtBu) can act as hydride donors, reducing the Pd(II) species and releasing the dehalogenated pyridine[3]. Solution: Switch to a non-nucleophilic, weaker base (e.g., anhydrous K3​PO4​ or Cs2​CO3​ for Suzuki; LiHMDS for Buchwald-Hartwig)[3]. Ensure strictly anhydrous conditions and lower the reaction temperature to favor the desired transmetalation pathway over the background reduction.

Q3: The organometallic coupling partner is consumed, but I am isolating a symmetrical dimer instead of the cross-coupled product. A3: Homocoupling. Causality: Oxygen ingress oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species undergoes dual transmetalation with two equivalents of the organometallic reagent (e.g., boronic acid), followed by reductive elimination to form a homocoupled dimer[3]. Solution: Rigorously degas all solvents (e.g., sparging with Argon for 30 minutes or using the freeze-pump-thaw method) to exclude oxygen[3].

Mechanistic Visualization

Catalytic cycle illustrating the pathways for pyridine poisoning and hydrodehalogenation.

Quantitative Data: Base and Ligand Effects

The following table demonstrates the profound impact of rational catalyst and base selection on the Buchwald-Hartwig amination of 2-bromopyridine with morpholine, highlighting the mitigation of poisoning and dehalogenation.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Primary Byproduct
Pd2(dba)3 / PPh3NaOtBuToluene100< 10Unreacted SM (Poisoning)
Pd(OAc)2 / BINAPNaOtBuToluene10045Pyridine (Dehalogenation)
XPhos Pd G3NaOtBuDioxane8065Pyridine (Dehalogenation)
XPhos Pd G3LiHMDSTHF6594None (Trace Homocoupling)

Table 1: Optimization data illustrating the shift from catalyst poisoning (PPh3) to dehalogenation (NaOtBu), and finally to high-yielding cross-coupling (XPhos/LiHMDS).

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Halopyridines using a Palladacycle Precatalyst

This protocol utilizes a Generation 3 (G3) Buchwald precatalyst to ensure rapid formation of the active L1​Pd(0) species, preventing pyridine coordination[1].

Step-by-Step Methodology:

  • Reagent Setup: In a nitrogen-filled glovebox, charge a dry Schlenk tube with 2-bromopyridine (1.0 mmol), the arylboronic acid (1.5 mmol), anhydrous K3​PO4​ (3.0 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Causality: K3​PO4​ is chosen over stronger bases to prevent protodeboronation and hydrodehalogenation.

  • Solvent Addition & Degassing: Seal the tube, remove from the glovebox, and add 5 mL of a 4:1 mixture of 1,4-Dioxane/Water via syringe. Sparge the solution with Argon for 15 minutes.

    • Causality: Degassing removes dissolved O2​ , preventing the oxidation of Pd(0) and subsequent homocoupling of the boronic acid[3].

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.

    • Validation Checkpoint: Within 10 minutes, the mixture should transition from a heterogeneous suspension to a homogeneous dark red/brown solution, indicating the successful activation of the G3 precatalyst and formation of the active Pd species.

  • Monitoring: After 2 hours, sample the reaction.

    • Validation Checkpoint: LC-MS should show complete consumption of the 2-bromopyridine. The absence of a peak corresponding to [M−Br+H]+ confirms that hydrodehalogenation has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine

This protocol details the selective amination of the more reactive bromide position while suppressing hydrodehalogenation[3].

Step-by-Step Methodology:

  • Reagent Setup: Under an argon atmosphere, combine 3-bromo-2-chloropyridine (1.0 mmol), the secondary amine (1.2 mmol), Pd2​(dba)3​ (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%) in a dry reaction vial.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.4 mL, 1.4 mmol).

    • Causality: LiHMDS is a strong, non-nucleophilic base lacking β -hydrogens, completely eliminating the primary pathway for hydrodehalogenation[3].

  • Solvent & Heating: Add 4 mL of anhydrous, degassed Toluene. Heat to 90 °C for 4 hours.

    • Validation Checkpoint: The reaction should maintain a distinct color (often deep orange/red). If the solution turns completely black (palladium black precipitation), the catalyst has decomposed, likely due to oxygen ingress or insufficient ligand coordination.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, concentrate, and purify.

References

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Journal of Organic Chemistry (American Chemical Society). Available at:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (American Chemical Society). Available at:[Link]

Sources

Troubleshooting

workup procedure for reactions involving 5-Bromo-3-difluoromethoxy-2-fluoropyridine

Welcome to the technical support center for 5-Bromo-3-difluoromethoxy-2-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert-driven insights,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-3-difluoromethoxy-2-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert-driven insights, troubleshooting guides, and validated protocols for reactions involving this versatile building block. Our focus is on anticipating challenges and providing clear, actionable solutions to ensure the success of your experiments.

Compound Profile & Handling

5-Bromo-3-difluoromethoxy-2-fluoropyridine is a valuable intermediate in drug discovery, featuring multiple functional handles for diversification. The electron-deficient pyridine core, further activated by fluorine and difluoromethoxy substituents, makes it an interesting substrate for various transformations. Understanding its properties is key to successful manipulation.

PropertyValueSource
Molecular Formula C₆H₃BrF₃NO[1]
Molecular Weight 240.99 g/mol [2]
CAS Number 1805222-04-1[2]
Appearance Off-white to yellow solid or oil-
Storage Conditions Inert atmosphere, 2-8°C[2]
Key Reactive Sites C5-Br (Cross-coupling), C2-F (SNAr), C-H sites (Deprotonation)[3][4]

Frequently Asked Questions (FAQs)

This section addresses common queries and issues encountered during the use of 5-Bromo-3-difluoromethoxy-2-fluoropyridine in typical synthetic operations.

Suzuki-Miyaura Cross-Coupling Reactions

Q1: My Suzuki coupling reaction is showing low to no conversion. What are the most common causes?

A1: This is a frequent issue, often stemming from a few critical factors. The electron-deficient nature of the pyridine ring generally facilitates oxidative addition, but other parameters must be optimized.[5] Key areas to investigate are:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. For electron-deficient pyridines, catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior as they accelerate the oxidative addition and reductive elimination steps.[6] Pre-catalysts such as Pd(dppf)Cl₂ are also a reliable choice.[6]

  • Base Selection: The base is not merely a stoichiometric reagent; it plays a crucial role in the transmetalation step.[7] An inappropriate base can stall the catalytic cycle. For this substrate, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are excellent starting points.[6][7] In some cases, a stronger base may be needed, but this increases the risk of side reactions.

  • Solvent System: The solvent must solubilize all components. Anhydrous mixtures of aprotic polar solvents like 1,4-dioxane or DMF with a small amount of water are common and often necessary to facilitate the dissolution of the inorganic base and assist in the catalytic cycle.[6][8]

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6]

Q2: I'm observing a significant amount of a side product that appears to be the starting material without the bromine atom. What is this and how can I prevent it?

A2: This side product is the result of protodebromination, where the bromine atom is replaced by a hydrogen atom. This occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a proton source before it can undergo transmetalation with the boronic acid.

  • Cause: The primary culprits are often trace amounts of water (beyond the optimal amount), or the use of alcohol solvents or amine bases which can act as hydride sources.[6] Boronic acid degradation can also contribute to this pathway.

  • Solution:

    • Use High-Purity Reagents: Ensure your boronic acid is pure and has not degraded during storage.

    • Employ Aprotic Solvents: Stick to solvents like dioxane, toluene, or DMF.[6][8]

    • Choose an Inorganic Base: Use K₃PO₄ or Cs₂CO₃ instead of organic bases.[6]

    • Ensure Anhydrous Conditions (Pre-degassing): While a small amount of water is often beneficial, ensure your solvent is dry before adding reagents and water, to control the stoichiometry precisely.

Workup & Purification

Q1: Is the difluoromethoxy (-OCF₂H) group stable during aqueous workup?

A1: The difluoromethoxy group is generally robust under standard workup conditions. It is significantly more stable to hydrolysis than an ester or other similar functional groups. However, it is not indestructible and can be sensitive to harsh acidic or basic conditions, particularly at elevated temperatures.[9]

  • Recommendation: For quenching reactions, use a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution or a mild acid like saturated ammonium chloride (NH₄Cl) solution.[10][11] Avoid strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH, KOH) during the initial workup, especially if heating is required.

Q2: I'm having trouble with emulsions forming during the extraction step. How can I resolve this?

A2: Emulsions are common in reactions involving pyridine derivatives, especially when basic solutions are used.

  • Prevention & Resolution:

    • Add Brine: Before separating the layers, add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and reduces the solubility of organic products in the aqueous layer.[12]

    • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can often break the emulsion.[12]

    • Patience & Gentle Mixing: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions.

    • Solvent Addition: Adding a small amount of a different organic solvent (e.g., THF if you are using ethyl acetate) can sometimes disrupt the emulsion.

Troubleshooting Guide: Failed Suzuki Coupling

This guide provides a logical workflow to diagnose and solve issues with Suzuki-Miyaura coupling reactions involving 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Caption: Troubleshooting logic for Suzuki coupling optimization.

Standard Operating Protocol: General Aqueous Workup

This protocol outlines a standard, robust procedure for working up a completed reaction mixture, designed to protect the difluoromethoxy group while efficiently isolating the crude product.

G cluster_reaction Reaction Vessel cluster_quench Quenching cluster_extraction Liquid-Liquid Extraction cluster_purification Isolation & Purification A 1. Cool Reaction Mixture to RT B 2. Quench Reaction (e.g., add sat. aq. NaHCO₃) A->B C 3. Transfer to Separatory Funnel & Add Extraction Solvent (e.g., EtOAc) B->C D 4. Separate Organic Layer C->D E 5. Wash Organic Layer (Water, then Brine) D->E F 6. Dry Organic Layer (e.g., over Na₂SO₄) E->F G 7. Filter and Concentrate (Rotary Evaporation) F->G H 8. Purify Crude Product (e.g., Column Chromatography) G->H I Final Product H->I

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C and 19F NMR Spectra of 5-Bromo-3-difluoromethoxy-2-fluoropyridine

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The unique electronic properti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 5-Bromo-3-difluoromethoxy-2-fluoropyridine is a compound of interest, combining a fluorinated pyridine core with a difluoromethoxy group—a moiety known to act as a lipophilic hydrogen bond donor.

A thorough structural characterization is paramount for any novel compound, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. Due to the 100% natural abundance and spin-1/2 nucleus of both 13C and 19F, NMR provides unparalleled insight into the carbon framework and the specific electronic environment of the fluorine atoms.

This guide provides an in-depth analysis of the predicted 13C and 19F NMR spectra for 5-Bromo-3-difluoromethoxy-2-fluoropyridine. As experimental data for this specific molecule is not widely available, we will leverage established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and known coupling constants from analogous structures, to generate a highly accurate theoretical spectrum.[1][2][3] To provide a richer context, we will compare these predicted data with those of a closely related analogue, 3-difluoromethoxy-2-fluoropyridine , thereby isolating and examining the electronic and steric influence of the C-5 bromine substituent. This guide is intended to serve as a practical reference for researchers in the synthesis, analysis, and application of such fluorinated heterocycles.

Predicted NMR Data: A Comparative Analysis

The following tables summarize the predicted 13C and 19F NMR spectral data for 5-Bromo-3-difluoromethoxy-2-fluoropyridine and its non-brominated analogue. These predictions are grounded in the foundational chemical shifts of pyridine, modified by well-documented substituent effects.[1][2]

Predicted 13C NMR Data (125 MHz, CDCl₃)

Chemical shifts (δ) are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Multiplicity arises from coupling to fluorine atoms (d = doublet, t = triplet, dd = doublet of doublets).

Carbon Atom5-Bromo-3-difluoromethoxy-2-fluoropyridine3-difluoromethoxy-2-fluoropyridineRationale for Chemical Shift and Multiplicity
C-2 ~158.5 ppm (dd)~159.0 ppm (dd)Directly bonded to the highly electronegative fluorine and nitrogen atoms, resulting in a significant downfield shift. The large one-bond C-F coupling (¹JCF) causes the primary doublet splitting, with a smaller two-bond coupling to the OCF₂H fluorines (²JCF).[1]
C-3 ~145.0 ppm (t)~145.2 ppm (t)Attached to the oxygen of the difluoromethoxy group. The signal is split into a triplet by the two equivalent geminal fluorine atoms of the OCF₂H group (²JCF).
C-4 ~118.0 ppm (d)~122.5 ppm (d)The bromine at C-5 exerts a shielding (upfield) effect on the para-positioned C-4. The signal appears as a doublet due to a three-bond coupling to the C-2 fluorine (³JCF).
C-5 ~110.0 ppm (s)~125.0 ppm (d)The "heavy atom effect" of bromine significantly shields this carbon, causing a substantial upfield shift.[4] In the analogue, this carbon is coupled to the C-2 fluorine (⁴JCF), resulting in a doublet.
C-6 ~142.0 ppm (d)~141.5 ppm (d)This carbon is ortho to the electron-withdrawing bromine and the ring nitrogen, leading to a downfield shift. It exhibits a small two-bond coupling to the C-2 fluorine (²JCF).
-OCF₂H ~115.0 ppm (t)~115.0 ppm (t)The chemical shift is characteristic for a difluoromethoxy carbon. It is split into a triplet by the two directly attached fluorine atoms (¹JCF) and further into a doublet by the proton (¹JCH), though the latter is often not resolved in proton-decoupled spectra.
Predicted 19F NMR Data (470 MHz, CDCl₃)

Chemical shifts (δ) are referenced to an external standard of CFCl₃ at 0.00 ppm. Multiplicity arises from coupling to protons and other fluorine atoms (d = doublet, t = triplet).

Fluorine Nucleus5-Bromo-3-difluoromethoxy-2-fluoropyridine3-difluoromethoxy-2-fluoropyridineRationale for Chemical Shift and Multiplicity
F (at C-2) ~ -70.0 ppm (d)~ -69.0 ppm (d)Typical range for a fluorine atom at the 2-position of a pyridine ring.[5] The signal is expected to be a doublet due to a through-space five-bond coupling (⁵JFF) to the fluorines of the nearby OCF₂H group.
-OCF₂H ~ -82.0 ppm (dt)~ -82.0 ppm (dt)Characteristic chemical shift for an aromatic difluoromethoxy group.[6] The signal is a doublet due to coupling with the attached proton (²JFH) and is further split into a triplet by the through-space coupling to the single fluorine at C-2 (⁵JFF).

Interpretation and Causality of Spectral Features

The predictive data highlight several key structure-spectra correlations that are crucial for researchers.

The Influence of the Bromine Substituent

The most significant spectral differences between the two compounds are a direct consequence of the C-5 bromine atom:

  • 13C Shielding: The C-5 carbon in the brominated compound is predicted to be shifted upfield by approximately 15 ppm compared to its counterpart in the analogue. This is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces shielding.

  • Para Shielding: The C-4 carbon, which is para to the bromine, is also shielded and shifted upfield by about 4.5 ppm. This demonstrates the long-range electronic influence of substituents on the pyridine ring.

Carbon-Fluorine Couplings (JCF)

The multiplicity of the carbon signals is a powerful tool for assignment.

  • One-Bond Coupling (¹JCF): Carbons directly attached to fluorine exhibit very large coupling constants, typically in the range of 240-280 Hz.[7] This is evident for C-2 and the -OCF₂H carbon.

  • Multi-Bond Couplings (ⁿJCF): Couplings over two or more bonds are smaller but provide invaluable connectivity information. For instance, the doublet appearance of C-4 confirms its three-bond proximity to the C-2 fluorine. Interpreting these smaller couplings is often critical for unambiguous assignment.[8][9]

Fluorine-Fluorine and Proton-Fluorine Couplings

The 19F NMR spectrum is simplified by the presence of only two distinct fluorine environments.

  • Through-Space F-F Coupling: The C-2 fluorine and the -OCF₂H fluorines are separated by five bonds. While through-bond coupling over this distance is typically negligible, their spatial proximity allows for through-space coupling, predicted to be in the range of 5-15 Hz. This interaction is a key diagnostic feature, splitting both fluorine signals.

  • Geminal H-F Coupling (²JFH): The difluoromethoxy group's fluorine signal is split into a doublet by its attached proton, with a typical coupling constant of 70-80 Hz.[6] This large, characteristic coupling confirms the presence of the -OCF₂H moiety.

Experimental Protocols

Acquiring high-quality NMR data for fluorinated compounds requires careful consideration of experimental parameters. The following protocols are designed to serve as a robust starting point.

Logical Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve 10-20 mg of sample in ~0.6 mL of CDCl3 add_std Add internal standard (optional) e.g., TMS for 13C, CFCl3 for 19F prep_sample->add_std transfer Transfer to 5mm NMR tube add_std->transfer setup Insert sample, lock, and shim Tune and match probe for 13C or 19F transfer->setup acq_13C Acquire 13C{1H} Spectrum setup->acq_13C acq_19F Acquire 19F{1H} Spectrum setup->acq_19F proc Apply Fourier Transform, phase correction, and baseline correction acq_13C->proc acq_19F->proc ref Reference spectrum (δ TMS = 0, δ CFCl3 = 0) proc->ref integrate Integrate signals ref->integrate analyze Assign peaks and analyze coupling constants integrate->analyze G cluster_structure Molecular Structure Features cluster_params Observed NMR Parameters electronegativity High Electronegativity (F, O, N) chem_shift Chemical Shift (δ) (Downfield/Upfield Position) electronegativity->chem_shift deshields nuclei, causing downfield shifts heavy_atom Heavy Atom Effect (Br at C-5) heavy_atom->chem_shift shields attached carbon, causing upfield shift spatial_proximity Spatial Proximity (2-F and OCF2H) coupling Spin-Spin Coupling (J) (Signal Multiplicity) spatial_proximity->coupling enables through-space JFF coupling bond_connectivity Bond Connectivity (C-F, C-H bonds) bond_connectivity->coupling enables through-bond JCF and JFH coupling

Caption: Key structural features and their influence on NMR parameters.

Conclusion

The comparison with 3-difluoromethoxy-2-fluoropyridine effectively demonstrates the significant electronic impact of the C-5 bromine substituent, particularly the pronounced upfield shifting of the C-5 and C-4 carbons. Furthermore, the detailed experimental protocols offer a validated starting point for acquiring high-quality data, emphasizing the specific considerations needed for fluorinated molecules, such as longer relaxation delays in 13C NMR and the use of proton decoupling in 19F NMR. By synthesizing predictive data with practical, validated methodology, this guide serves as a comprehensive resource for scientists engaged in the synthesis and analysis of novel fluorinated pyridines.

References

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813. Available at: [Link]

  • IMSERC. (n.d.). TUTORIAL: 1D 1H-DECOUPLED 19F SPECTRUM. Northwestern University. Available at: [Link]

  • Nikolai, B., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • NMR Facility, University of Georgia. (2020). Optimized Default 13C Parameters. University of Georgia. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Available at: [Link]

  • ERDC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. US Army Corps of Engineers. Available at: [Link]

  • Nakada, M., et al. (1988). Proton Decoupled Fluorine Nuclear Magnetic Resonance Spectroscopy in Situ. Magnetic Resonance in Medicine. Available at: [Link]

  • Shalosky, N. A., et al. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

  • 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. (n.d.). ResearchGate. Available at: [Link]

  • Amdursky, N., et al. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. Available at: [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Nakada, M., et al. (1988). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. Magnetic Resonance in Medicine. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • Belcastro, M., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry. Available at: [Link]

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  • Bar-Haim, G., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Available at: [Link]

  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Available at: [Link]

  • Jaroniec, C. P., et al. (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of the American Chemical Society. Available at: [Link]

  • He, W., et al. (2015). Proton Decoupled 19F NMR Spectroscopy of Drugs Used in Eye Treatment. Journal of Ophthalmology. Available at: [Link]

  • Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Available at: [Link]

  • Hestand, N. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Available at: [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Noshiro, M., et al. (1978). 13C-NMR CHEMICAL SHIFTS OF DIFLUOROMETHYLENE GROUPS. Chemistry Letters. Available at: [Link]

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  • Hebrew University. (n.d.). 19Flourine NMR. The Edmond J. Safra Center for Brain Sciences. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • Smith, P. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Emsley, J. W., et al. (1976). FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. Available at: [Link]

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Comparative

Alternative Reagents for the Synthesis of 5-Bromo-3-difluoromethoxy-2-fluoropyridine: A Comparative Guide

The strategic incorporation of the difluoromethoxy (-OCF2H) group into bioactive molecules is a cornerstone of modern pharmaceutical design. Acting as a lipophilic hydrogen bond donor, this moiety frequently enhances met...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of the difluoromethoxy (-OCF2H) group into bioactive molecules is a cornerstone of modern pharmaceutical design. Acting as a lipophilic hydrogen bond donor, this moiety frequently enhances metabolic stability and modulates the physicochemical properties of parent compounds [1].

In the synthesis of complex heteroaromatics, 5-Bromo-3-difluoromethoxy-2-fluoropyridine represents a highly valuable, yet synthetically demanding, building block. Its structural utility lies in its orthogonal reactivity: the C5-bromine serves as a versatile handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig), while the C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

However, synthesizing this compound requires the direct O-difluoromethylation of 5-bromo-2-fluoropyridin-3-ol . The strong electron-withdrawing nature of the adjacent halogens significantly diminishes the nucleophilicity of the C3-hydroxyl group. This guide objectively compares alternative reagents for this specific transformation, providing mechanistic insights and validated protocols to ensure high-yielding syntheses.

Mechanistic Pathways for O-Difluoromethylation

The O-difluoromethylation of electron-deficient pyridinols typically proceeds via the generation of a highly reactive difluorocarbene (:CF2) intermediate [2]. Because the pyridinol is a poor nucleophile, success depends entirely on the controlled generation of the carbene and the immediate trapping by the pre-formed pyridinolate.

G Substrate 5-Bromo-2-fluoropyridin-3-ol (Electron-Deficient Nucleophile) Product 5-Bromo-3-difluoromethoxy- 2-fluoropyridine Substrate->Product Base (Deprotonation) R1 ClCF2COONa Thermal (-CO2, -NaCl) Carbene Difluorocarbene (:CF2) Highly Electrophilic Intermediate R1->Carbene >100°C R2 BrCF2PO(OEt)2 Base-Mediated (-Br-, -PO(OEt)2-) R2->Carbene 0°C to RT R3 CHClF2 (Freon-22) Strong Base (-HCl) R3->Carbene High Pressure Carbene->Product O-Attack & Protonation

Mechanistic pathways for O-difluoromethylation via difluorocarbene intermediates.

Reagent Comparison & Technical Analysis

Reagent A: Sodium Chlorodifluoroacetate (ClCF2COONa)
  • Mechanism: Thermal decarboxylation followed by the loss of a chloride ion.

  • Best For: Routine scale-up where the substrate is thermally stable.

Reagent B: Diethyl Bromodifluoromethylphosphonate (BrCF2PO(OEt)2)
  • Mechanism: Base-mediated P–C bond cleavage.

  • Performance Profile: This reagent generates the difluorocarbene under exceptionally mild conditions (0 °C to room temperature) upon treatment with a base like KOH. The strong affinity of the phosphoryl oxygen for hard aqueous bases drives the rapid cleavage of the C–P bond.

  • Best For: Late-stage functionalization, discovery chemistry, and thermally sensitive substrates.

Reagent C: Chlorodifluoromethane (Freon-22, CHClF2)
  • Mechanism: Base-mediated alpha-elimination of HCl.

  • Performance Profile: Freon-22 is an industrial gas that is extremely cheap but requires strong bases and specialized high-pressure autoclaves [4]. Because it is a gas, the rate-limiting step is mass transfer into the liquid phase, often necessitating phase-transfer catalysts (PTCs).

  • Best For: Multi-kilogram industrial manufacturing.

Reagent D: In Situ Difluoromethanol (CF2HOH) / Electrophilic Salts
  • Mechanism: Direct electrophilic transfer or controlled carbene release.

  • Performance Profile: Emerging methods utilizing difluoromethanol or S-(difluoromethyl)sulfonium salts offer high selectivity and avoid the harsh conditions of classical carbene generation [3]. However, these reagents are often cost-prohibitive for early-stage scale-up.

  • Best For: Highly complex substrates where standard carbene methods fail.

Quantitative Data Comparison

The following table summarizes the performance metrics of these reagents specifically applied to electron-deficient pyridinol substrates like 5-bromo-2-fluoropyridin-3-ol.

ReagentActivation TriggerReaction TempTypical YieldScalabilityCost Profile
ClCF₂COONa Thermal100–120 °C55–65%ExcellentVery Low
BrCF₂PO(OEt)₂ Base (KOH / NaOH)0–25 °C75–85%ModerateHigh
CHClF₂ (Gas) Strong Base (KOH)50–80 °C60–70%Industrial OnlyLowest
Sulfonium Salts None (Direct Transfer)-20–0 °C>80%PoorVery High

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the reaction is proceeding as intended.

Protocol 1: Mild Synthesis using BrCF2PO(OEt)2 (Recommended for Discovery)

This biphasic protocol leverages a phase-transfer catalyst to ensure mild, base-mediated carbene generation.

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-bromo-2-fluoropyridin-3-ol (1.0 equiv, 5.0 mmol) in 20 mL of CH₂Cl₂.

  • Base Addition: Add 20 mL of a 20% aqueous KOH solution.

  • Phase Transfer: Add tetrabutylammonium bromide (TBAB, 0.1 equiv).

    • Causality: TBAB is critical; it transports the hydroxide ion into the organic phase to deprotonate the pyridinol, shifting the equilibrium to the highly nucleophilic pyridinolate before the carbene is generated.

  • Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Dropwise add diethyl bromodifluoromethylphosphonate (1.5 equiv).

    • Validation Check: The reaction mixture should turn slightly yellow. If the color darkens rapidly, the localized concentration of the base is too high; increase stirring speed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Separate the organic layer. Wash the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Protocol 2: Scalable Thermal Synthesis using ClCF2COONa

This protocol utilizes thermal decarboxylation and is optimized for cost-efficiency.

  • Nucleophile Pre-formation: Charge a dry flask with 5-bromo-2-fluoropyridin-3-ol (1.0 equiv, 10.0 mmol) and anhydrous DMF (50 mL). Add Cs₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes.

    • Causality: Pre-forming the nucleophile is an absolute requirement here. If the base and the sodium chlorodifluoroacetate are heated simultaneously without pre-deprotonation, the generated :CF2 will dimerize into tetrafluoroethylene rather than reacting with the substrate.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) in one portion.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 105 °C for 4–6 hours.

    • Validation Check: Monitor the reaction via a bubbler. The steady evolution of CO₂ gas indicates the successful thermal decomposition of the reagent and generation of the difluorocarbene.

  • Workup: Cool the reaction to room temperature. Quench carefully with water (100 mL) and extract with EtOAc (3 × 50 mL).

    • Causality: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 × 50 mL) to effectively partition the DMF into the aqueous phase and prevent co-elution during chromatography.

Conclusion & Recommendations

For researchers synthesizing 5-Bromo-3-difluoromethoxy-2-fluoropyridine , the choice of reagent dictates the operational complexity and the impurity profile of the final product.

  • For medicinal chemists and discovery teams prioritizing yield and mild conditions, BrCF₂PO(OEt)₂ is the superior choice. It bypasses the thermal degradation of the heavily halogenated pyridine ring.

  • For process chemists tasked with scale-up, ClCF₂COONa remains the most viable bench-stable alternative, provided that the nucleophile is strictly pre-formed to outcompete carbene dimerization.

References

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications (RSC Publishing). URL:[Link]

  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. URL:[Link]

Validation

Comprehensive Analytical Strategies for Characterizing Substituted Pyridines: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by substituted pyridines. Ubiquitous in pharmaceuticals, agrochemicals, and functional materials, the pyridine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by substituted pyridines. Ubiquitous in pharmaceuticals, agrochemicals, and functional materials, the pyridine scaffold is notoriously difficult to characterize. Its basic nitrogen lone pair, highly variable polarity depending on substituents, and the subtle electronic differences between positional isomers (2-, 3-, and 4-substituted) demand a rigorous, multi-modal analytical approach.

This guide objectively compares the leading analytical methodologies—Liquid Chromatography (RPLC vs. HILIC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and provides validated, causal frameworks for method development.

The Logic of Method Selection

The physicochemical properties of substituted pyridines dictate the analytical modality. Highly polar, hydrophilic pyridines often exhibit poor retention and severe peak tailing on traditional silica-based columns due to strong electrostatic interactions with residual silanols[1]. Conversely, volatile alkyl-pyridines are perfectly suited for gas-phase analysis.

To ensure analytical integrity, method selection must follow a logical hierarchy based on volatility, polarity, and the need for absolute structural elucidation.

Workflow Start Substituted Pyridine Sample Volatile Volatile or Semi-Volatile? Start->Volatile Polar Highly Polar / Hydrophilic? Volatile->Polar No GCMS GC-MS (Silylation if active H present) Volatile->GCMS Yes HILIC HILIC-MS (High ACN, Buffered) Polar->HILIC Yes RPLC RPLC-MS (C18, pH control) Polar->RPLC No NMR NMR Spectroscopy (1H, 13C, 15N) GCMS->NMR Regiochemical Confirmation HILIC->NMR RPLC->NMR

Workflow for selecting analytical methods for substituted pyridines.

Chromatographic Modalities: RPLC vs. HILIC

For non-volatile pyridine derivatives, High-Performance Liquid Chromatography (HPLC) is the gold standard. However, the choice between Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is critical.

The Mechanistic Failure of RPLC for Polar Pyridines

Many substituted pyridines (e.g., aminopyridines, pyridinecarboxylic acids) are highly polar. In standard RPLC (using a C18 stationary phase and an aqueous-rich mobile phase), these compounds fail to partition into the hydrophobic stationary phase, eluting in the void volume[1]. Furthermore, the basicity of the pyridine nitrogen (pKa ~5.2) leads to secondary ion-exchange interactions with unendcapped silanols on the silica support, resulting in severe peak tailing and poor quantitative reproducibility.

The HILIC Advantage

2[2]. By utilizing a polar stationary phase (e.g., bare silica, amide, or diol) and an organic-rich mobile phase (typically >80% acetonitrile), HILIC effectively retains hydrophilic pyridines.

Causality: The primary retention mechanism in HILIC is the partitioning of the polar analyte between the bulk organic mobile phase and a water-enriched layer that becomes immobilized on the polar stationary phase[2]. Because the mobile phase is highly organic, desolvation in the MS electrospray source is highly efficient, drastically improving LC-MS sensitivity compared to RPLC[3].

HILIC_Mech Mobile Mobile Phase (>80% Acetonitrile) Analyte Polar Pyridine Mobile->Analyte Partitioning WaterLayer Immobilized Water Layer (Buffer Enriched) Analyte->WaterLayer H-Bonding & Dipole Interactions Stationary Polar Stationary Phase (Silica/Amide) WaterLayer->Stationary Adsorption

Mechanistic pathway of pyridine retention in HILIC separations.

Quantitative Comparison

Table 1: Performance Comparison of RPLC vs. HILIC for Polar Pyridine Derivatives

ParameterReversed-Phase LC (C18)HILIC (Bare Silica / Amide)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & hydrogen bonding
Mobile Phase Starting Conditions High Aqueous (e.g., 95% Water)High Organic (e.g., 95% Acetonitrile)
Retention of Polar Pyridines Poor (Often elutes in void volume)Excellent (Strong retention, k′>3 )
Peak Shape for Basic Amines Prone to severe tailing (silanol interactions)Highly symmetrical (buffered aqueous layer)
ESI-MS Sensitivity Moderate (Aqueous limits desolvation)Superior (High organic enhances ionization)
Equilibration Time Fast (10-15 column volumes)Slow (20-30 column volumes required)

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile alkyl-pyridines,4 capable of resolving closely related positional isomers[4]. It is also the method of choice for monitoring electrochemical C4 alkylation reactions, where dearomatized intermediates and 1,4-difunctionalized products must be identified via their distinct electron ionization (EI) fragmentation patterns[5].

Causality & Derivatization: Highly polar substituted pyridines (such as pyridinols) can tautomerize and hydrogen-bond with active sites in the GC injection port or column, leading to irreversible adsorption and peak tailing. Derivatization via silylation (e.g., using BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups. This effectively caps the polar sites, increases volatility, and ensures sharp, symmetrical chromatographic peaks[4].

Structural Elucidation via NMR Spectroscopy

While chromatography separates and quantifies, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory for absolute structural and regiochemical assignment.

Causality: The electron-withdrawing nature of the basic pyridine nitrogen heavily influences the chemical shifts of the ring protons and carbons. Substituents at the ortho (2-), meta (3-), or para (4-) positions perturb this electronic resonance system differently. 6 are critical for distinguishing between mono-, di-, and tri-substituted pyridine isomers[6]. Additionally, 15N NMR and 1H NMR are highly sensitive to the coordination state of the pyridine nitrogen, making them invaluable for characterizing protonated pyridinium salts or pyridine-metal complexes[7].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data integrity.

Protocol A: HILIC-UV/MS Method for Polar Substituted Pyridines

Objective: Achieve baseline resolution of polar pyridine isomers without peak tailing.

  • Column Equilibration (Self-Validation Step): Equilibrate a bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) with 95% Acetonitrile / 5% 10 mM Ammonium Acetate (pH 5.5) for at least 20-30 column volumes. Validation: Monitor baseline pressure and UV/MS background. A stable pressure trace confirms that the immobilized water layer has reached equilibrium[8].

  • Sample Preparation: Dissolve the pyridine derivative in a diluent matching the initial mobile phase (95% ACN). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing severe peak distortion.

  • Gradient Elution: Run a gradient from 95% ACN down to 60% ACN over 10 minutes. Causality: Increasing the aqueous portion of the mobile phase gradually disrupts the hydrogen bonding and dipole interactions, eluting the strongly retained polar pyridines.

  • Detection: Monitor via UV (typically 250-280 nm) and ESI-MS in positive ion mode.

Protocol B: GC-MS Analysis of Pyridinols via Silylation

Objective: Quantify active-hydrogen containing pyridines using gas-phase analysis.

  • Reagent Preparation: Dry the pyridine sample completely under a gentle stream of nitrogen. Causality: Moisture vigorously reacts with and destroys silylation reagents, leading to incomplete derivatization.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine (acting as both solvent and acid scavenger). Incubate at 60 °C for 30 minutes[4].

  • System Suitability (Self-Validation Step): Inject a derivatized blank (reagents only) before the sample. Validation: Ensure no artifact peaks or siloxane bleed interfere with the target analyte's retention time window.

  • GC Injection & Temperature Program: Inject 1 µL in split mode (10:1) at 250 °C onto a 5% phenyl/95% dimethylpolysiloxane capillary column. Hold at 70 °C for 1 min, then ramp at 15 °C/min to 280 °C. Causality: The thermal ramp ensures sharp elution of the volatile TMS-derivatives while baking off heavier matrix components.

  • MS Detection: Utilize Electron Ionization (EI) at 70 eV, scanning m/z 50-400 to capture the molecular ion and characteristic fragmentation patterns.

References

  • Benchchem - Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.1

  • PMC - Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.5

  • Benchchem - Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.4

  • ACS Publications - 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.6

  • PubMed - Synthesis and Characterization of Pt(II) Complexes with Pyridyl Ligands: Elongated Octahedral Ion Pairs and Other Factors Influencing 1H NMR Spectra.7

  • Oxford Academic - Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.2

  • MDPI - Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC.3

  • LCGC International - Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part II: pH, Buffers, and Gradient Elution.8

Sources

Comparative

Spectroscopic Identification of 5-Bromo-3-difluoromethoxy-2-fluoropyridine: A Comparative Analytical Guide

As drug development increasingly relies on highly fluorinated building blocks to modulate lipophilicity, metabolic stability, and target binding, the precise spectroscopic characterization of these intermediates becomes...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly fluorinated building blocks to modulate lipophilicity, metabolic stability, and target binding, the precise spectroscopic characterization of these intermediates becomes critical. 5-Bromo-3-difluoromethoxy-2-fluoropyridine is a prime example of a complex, multi-halogenated scaffold.

In this guide, we will deconstruct the spectroscopic causality of this molecule, objectively comparing its analytical signature against two common structural analogs: 5-Bromo-2-fluoropyridine and 5-Bromo-3-methoxy-2-fluoropyridine . By understanding the fundamental physics driving these spectral features, researchers can establish self-validating analytical workflows.

Structural Rationale & Spectroscopic Causality

The identification of 5-Bromo-3-difluoromethoxy-2-fluoropyridine relies on the interplay between three distinct NMR-active nuclei ( 1 H, 13 C, 19 F) and the isotopic signature of bromine.

The Difluoromethoxy (-OCF 2​ H) Effect

The -OCF 2​ H group is a unique spectroscopic beacon. Unlike a standard methoxy group (-OCH 3​ ) which appears as a simple singlet in 1 H NMR, the proton in the difluoromethoxy group is split by the two equivalent fluorine atoms. Because fluorine has a high gyromagnetic ratio and is directly adjacent to the carbon bearing the proton, this results in a massive geminal spin-spin coupling constant ( 2JHF​≈72−75 Hz)[1][2].

  • 1 H NMR: The signal manifests as a distinct triplet around 6.5–7.1 ppm[2].

  • 19 F NMR: Conversely, the two fluorine atoms are split by the single proton, appearing as a doublet at approximately -80 to -85 ppm with the identical 2JFH​ coupling constant[1].

  • 13 C NMR: The carbon atom of the -OCF 2​ H group is split by the two directly attached fluorines, creating a triplet with an enormous one-bond coupling constant ( 1JCF​≈256 Hz) at ~116 ppm[2].

The 2-Fluoropyridine Core

The fluorine atom directly attached to the electron-deficient pyridine ring at position 2 is highly deshielded compared to aliphatic fluorines. It typically resonates between -60 and -76 ppm in 19 F NMR, depending on the solvent and ortho-substituents[3][4]. In the 1 H NMR spectrum, this fluorine will cause long-range coupling to the pyridine protons (H-4 and H-6), further complicating their multiplicity[5].

The Bromine Isotope Signature

Bromine exists in nature as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). In High-Resolution Mass Spectrometry (HRMS), any molecule containing a single bromine atom will display a characteristic 1:1 doublet for the molecular ion ( [M] and [M+2] ), separated by exactly 1.998 Da. This provides an immediate, self-validating confirmation of the halogen's presence.

Comparative Spectroscopic Data

To isolate the specific impact of the -OCF 2​ H group, the table below compares the expected spectroscopic data of the target molecule against two closely related alternatives.

Analytical FeatureTarget: 5-Bromo-3-difluoromethoxy-2-fluoropyridineAlternative 1: 5-Bromo-2-fluoropyridineAlternative 2: 5-Bromo-3-methoxy-2-fluoropyridine
Molecular Formula C 6​ H 3​ BrF 3​ NOC 5​ H 3​ BrFNC 6​ H 5​ BrFNO
Exact Mass (Monoisotopic) 240.93 Da174.94 Da204.95 Da
LC-MS ESI+ ( [M+H]+ ) m/z 242.94 / 244.94 (1:1 ratio)m/z 175.95 / 177.95 (1:1 ratio)m/z 205.96 / 207.96 (1:1 ratio)
1 H NMR (O-Alkyl signal) Triplet , ~6.6 ppm ( 2JHF​≈73 Hz)NoneSinglet , ~3.9 ppm
1 H NMR (Pyridine H-6) Multiplet, ~8.2 ppmMultiplet, ~8.3 ppmMultiplet, ~7.9 ppm
19 F NMR (Ring F-2) Multiplet, ~ -72 ppmMultiplet, ~ -68 ppmMultiplet, ~ -76 ppm
19 F NMR (-OCF 2​ H) Doublet , ~ -82 ppm ( 2JFH​≈73 Hz)NoneNone
13 C NMR (O-Alkyl C) Triplet , ~116 ppm ( 1JCF​≈256 Hz)NoneSinglet , ~56 ppm

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be executed as a self-validating system. The presence of the target is only confirmed when the 2JHF​ coupling constant in the 1 H NMR perfectly matches the 2JFH​ coupling constant in the 19 F NMR.

Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3​ . Add 0.05% v/v Tetramethylsilane (TMS) as the internal 1 H/ 13 C reference (0.0 ppm) and a trace amount of Trichlorofluoromethane (CFCl 3​ ) as the 19 F reference (0.0 ppm)[3].

  • Probe Tuning: Manually tune and match the NMR probe for 1 H (e.g., 400 MHz), 19 F (376 MHz), and 13 C (101 MHz) to ensure maximum sensitivity for the highly coupled nuclei.

  • 1 H Acquisition: Run a standard 1D 1 H sequence. Critical Check: Measure the coupling constant of the triplet at ~6.6 ppm. It must be between 72–75 Hz[1].

  • 19 F Acquisition: Run a 1D 19 F sequence with 1 H decoupling turned off. Set the spectral width wide enough to capture both the aromatic F (~ -70 ppm) and the aliphatic F (~ -82 ppm). Critical Check: The doublet at -82 ppm must exhibit the exact same J value measured in Step 3.

  • 13 C Acquisition: Run a 1 H-decoupled 13 C sequence. Set the relaxation delay ( D1​ ) to at least 3 seconds, as fluorinated carbons without attached protons (like C-2) suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol B: LC-HRMS Isotope Profiling
  • Chromatography: Inject 1 µL of a 10 µg/mL sample (in Acetonitrile/Water) onto a C18 UPLC column. Use a gradient of 0.1% Formic acid in water to 0.1% Formic acid in Acetonitrile.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Mass Extraction: Extract the Extracted Ion Chromatograms (EIC) for m/z 241.94 and 243.94 with a narrow 5 ppm mass window.

  • Validation: The peaks for both masses must co-elute perfectly at the same retention time, and their integrated area ratio must be approximately 1:1, confirming the intact C 6​ H 3​ BrF 3​ NO scaffold.

Analytical Workflows & Decision Logic

The following diagrams illustrate the systematic approach required to validate the structure and differentiate it from its non-fluorinated methoxy analogs.

Workflow Start Sample Preparation (5-Br-3-OCF2H-2-F-pyridine) NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS LC-HRMS Analysis (ESI+, Isotope Profiling) Start->MS Data Data Synthesis & Structural Validation NMR->Data MS->Data

Experimental workflow for the spectroscopic validation of fluorinated pyridines.

LogicTree Q1 19F NMR Analysis OneF Single 19F Signal (~ -68 to -76 ppm) Q1->OneF 1 F environment TwoF Two 19F Signals (-72 ppm & -82 ppm) Q1->TwoF >1 F environment Q2 1H NMR O-Alkyl Check OneF->Q2 Target 1H Triplet (~6.6 ppm, J=73Hz) (Target: 5-Br-3-OCF2H-2-F-pyridine) TwoF->Target Confirm J_HF coupling NoO No O-Alkyl Signal (5-Bromo-2-fluoropyridine) Q2->NoO Absent OMe Singlet at ~3.9 ppm (5-Bromo-3-methoxy-2-fluoropyridine) Q2->OMe Present

Logic tree for differentiating the target molecule from its non-fluorinated methoxy analogs.

References

  • Supporting information - The Royal Society of Chemistry (Source for difluoromethoxy 1 H and 19 F NMR chemical shifts and coupling constants). URL:[Link]

  • Mechanochemical difluoromethylations of ketones - Beilstein Journals (Source for difluoromethoxy 13 C NMR triplet validation and 1JCF​ values). URL:[Link]

  • NMR spectral characteristics of fluorocontaining pyridines - Fluorine Notes (Source for 2-fluoropyridine core chemical shifts and deshielding effects). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Bromo-3-difluoromethoxy-2-fluoropyridine

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 5-Bromo-3-difluoromethoxy-2-fluoropyridine, a halogenated pyridine derivative. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar chemicals and established best practices for the disposal of halogenated aromatic compounds.

Hazard Identification and Risk Assessment

5-Bromo-3-difluoromethoxy-2-fluoropyridine is a compound with multiple halogen substituents, which dictates its reactivity and potential hazards. While a specific hazard profile is not available, analogous compounds such as 5-Bromo-3-(difluoromethyl)-2-fluoropyridine (CAS No. 1805222-04-1) are classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, it is imperative to handle 5-Bromo-3-difluoromethoxy-2-fluoropyridine with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Table 1: Hazard Profile of Structurally Similar Halogenated Pyridines

Hazard StatementDescriptionCommon to Related Compounds
H302Harmful if swallowedYes
H315Causes skin irritationYes
H319Causes serious eye irritationYes
H335May cause respiratory irritationYes
Chemical Incompatibilities

Halogenated organic compounds can react violently with certain classes of chemicals. To prevent hazardous reactions in waste containers, do not mix 5-Bromo-3-difluoromethoxy-2-fluoropyridine with the following:

  • Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.

  • Strong Bases: Such as sodium hydroxide and potassium hydroxide.

  • Reactive Metals: Such as sodium, potassium, and magnesium.

A comprehensive list of incompatible materials should be consulted, and as a general principle, halogenated waste should be segregated from other waste streams.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or the ventilation is inadequate, evacuate the laboratory.

  • Don Appropriate PPE: Before addressing the spill, wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the liquid.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures for 5-Bromo-3-difluoromethoxy-2-fluoropyridine

The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[2] This process ensures the complete destruction of the molecule, converting it into less harmful inorganic compounds.

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing 5-Bromo-3-difluoromethoxy-2-fluoropyridine, including contaminated consumables, in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Bromo-3-difluoromethoxy-2-fluoropyridine," and the associated hazard symbols (e.g., harmful, irritant).[3]

  • Segregation: Store the halogenated waste container separately from incompatible materials.[1] It is best practice to keep halogenated and non-halogenated solvent waste in separate containers.[1]

Disposal Workflow Diagram:

Caption: Disposal workflow for 5-Bromo-3-difluoromethoxy-2-fluoropyridine.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Characterize the waste as halogenated organic waste. In the United States, this may fall under EPA hazardous waste codes such as F001 or F002, depending on the specific application and concentration.[4][5]

  • Containerization: Use a designated and properly sealed container for all waste containing this compound. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[3]

  • Labeling and Storage: Attach a completed hazardous waste label to the container. Store the container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified environmental services company. This is not a material that can be disposed of down the drain or in regular trash.

  • Incineration: The certified disposal facility will transport the waste for high-temperature incineration. The high temperatures, typically above 1200 K, are necessary to break the strong carbon-fluorine and carbon-bromine bonds.[2]

  • Flue Gas Treatment: The incineration process will generate acidic gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF). These gases must be neutralized and removed from the flue gas by scrubbers before release into the atmosphere.

Regulatory Compliance

Disposal of hazardous waste is strictly regulated. It is the responsibility of the waste generator to comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA).

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]

  • NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Mechanochemical dehalogenation of brominated flame retardants and preliminary application for recycling BFR-containing plastic waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-3-difluoromethoxy-2-fluoropyridine

Comprehensive Safety and PPE Guide for Handling 5-Bromo-3-difluoromethoxy-2-fluoropyridine Executive Summary & Chemical Profile 5-Bromo-3-difluoromethoxy-2-fluoropyridine (CAS: 1805938-33-3) is a highly specialized, poly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling 5-Bromo-3-difluoromethoxy-2-fluoropyridine

Executive Summary & Chemical Profile

5-Bromo-3-difluoromethoxy-2-fluoropyridine (CAS: 1805938-33-3) is a highly specialized, polyhalogenated heterocyclic building block heavily utilized in medicinal chemistry and agrochemical development. Due to its unique substitution pattern—combining a bromine atom, a fluorine atom, and a difluoromethoxy group on a pyridine core—it presents specific toxicological and handling challenges. This guide provides a mechanistic breakdown of the required Personal Protective Equipment (PPE), operational workflows, and disposal protocols to ensure absolute safety, regulatory compliance, and operational excellence in the laboratory.

Mechanistic Hazard Assessment: The Causality of Risk

To understand why specific PPE is required, one must first understand the physicochemical behavior of this molecule:

  • Enhanced Lipophilicity and Dermal Penetration : The addition of the difluoromethoxy (-OCHF2) group significantly modulates the lipophilicity of the pyridine ring. Unlike standard hydroxyl or methoxy groups, the -OCHF2 moiety acts as a highly lipophilic bioisostere. This increases the octanol-water partition coefficient (LogP), allowing the molecule to rapidly penetrate the lipid-rich stratum corneum of the skin upon dermal contact .

  • Halogenated Pyridine Toxicity : Halogenated pyridines are established biological irritants and potential systemic toxins. They carry hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Systemic absorption can lead to neurotoxic effects or hepatic strain .

  • Material Degradation : Polyhalogenated organics are notorious for permeating and degrading standard laboratory elastomers (like thin nitrile or latex) rapidly, necessitating specialized barrier materials to prevent chemical burns .

Core PPE Requirements (The "Armor" System)

Every piece of PPE must be selected based on the chemical's ability to act as a lipophilic, halogenated penetrant.

  • Hand Protection (Critical)

    • Direct Handling/Spill Response: Viton® or Butyl rubber gloves are mandatory. These materials offer superior resistance to halogenated organics and prevent the rapid breakthrough seen with standard nitrile.

    • Precision Work (Weighing): If tactile sensitivity is required for milligram-scale weighing, use double-gloved heavy-duty nitrile (minimum 8 mil thickness) . The outer glove must be removed and replaced immediately upon any suspected contamination.

  • Eye and Face Protection

    • Chemical Splash Goggles (ANSI Z87.1 compliant) must be worn at all times. Standard safety glasses with side shields are insufficient due to the severe eye irritation hazard (H319).

    • A Face Shield is required when transferring larger volumes or when preparing pressurized reactions.

  • Body Protection

    • A Flame-Resistant (FR) Lab Coat is recommended. In the event of a fire, halogenated pyridines decompose to release highly toxic phosgene, hydrogen fluoride (HF), and hydrogen bromide (HBr) gases.

    • A Chemical-Resistant Apron (e.g., Neoprene or Tychem®) should be worn over the lab coat during scale-up operations.

  • Respiratory Protection

    • All handling must occur strictly inside a certified Class II Chemical Fume Hood with a minimum face velocity of 100 fpm.

    • If engineering controls fail or during a major spill, a Half-Mask Respirator with Organic Vapor (OV) and Acid Gas cartridges is required.

Operational Workflow & Engineering Controls

To ensure a self-validating safety system, follow this step-by-step methodology for standard handling:

  • Preparation : Verify fume hood flow rate. Clear the workspace of incompatible materials (strong oxidizers, strong acids, and alkali metals).

  • Weighing/Transfer : Use anti-static weighing boats. If the compound is handled as a liquid or low-melting solid, use positive displacement pipettes or glass syringes with Luer-lock PTFE needles. Avoid plastic syringes with rubber plungers, which can degrade upon contact.

  • Reaction Execution : Conduct all reactions under an inert atmosphere (Nitrogen or Argon) using a Schlenk line to prevent oxidative degradation and contain volatile emissions.

  • Decontamination : Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., acetone or isopropanol), followed by soap and water.

Spill Response & Halogenated Waste Disposal Plan

Step-by-Step Spill Response Protocol:

  • Evacuate & Isolate : Alert personnel and isolate the immediate area.

  • Don PPE : Upgrade to Viton gloves and ensure respiratory protection if the spill is outside the fume hood.

  • Contain : Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or specialized HazMat pads). Do not use combustible materials like paper towels.

  • Collect : Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

Disposal Plan:

  • Under EPA guidelines, this compound and any contaminated materials (including gloves and wipes) must be strictly segregated into the "Halogenated Organic Waste" stream .

  • Never mix halogenated pyridine waste with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid waste, as this complicates disposal and can trigger exothermic reactions.

  • Label the waste container clearly with the date, full chemical name, and the "Halogenated/Toxic" hazard class.

Data Presentation

Table 1: Physicochemical & Hazard Summary

Property / Hazard Value / Description Impact on Handling
CAS Number 1805938-33-3 Unique identifier for SDS tracking and inventory.
Molecular Formula C6H3BrF3NO High halogen content dictates strict waste segregation.
Molecular Weight 241.99 g/mol Moderate MW; easily aerosolized if milled/crushed.
Key Hazard Statements H302, H315, H319, H335 Requires strict dermal, ocular, and inhalation barriers.

| Thermal Decomposition | HF, HBr, NOx, COx | High toxicity of combustion byproducts; requires FR PPE. |

Table 2: Glove Compatibility Matrix for Halogenated Pyridines

Glove Material Compatibility Rating Recommended Use Case
Viton® Excellent (>480 min breakthrough) Primary choice for direct handling and spill cleanup.
Butyl Rubber Good Alternative for heavy liquid transfers.
Heavy-Duty Nitrile (8+ mil) Fair (Splash protection only) Precision weighing (double-gloved); change immediately if splashed.

| Latex / Thin Nitrile | Poor (Rapid degradation) | DO NOT USE for direct chemical contact. |

Mandatory Visualization

G Start Initiate Workflow: 5-Bromo-3-difluoromethoxy- 2-fluoropyridine Hood Engineering Control: Transfer to Fume Hood Start->Hood PPE Don PPE: Viton Gloves, Goggles, FR Coat Hood->PPE Execute Execute Synthesis/ Transfer PPE->Execute SpillDecision Spill Occurred? Execute->SpillDecision SpillYes Spill Response: Evacuate, Use Vermiculite, Dispose as Halogenated SpillDecision->SpillYes Yes SpillNo Standard Disposal: Halogenated Organic Waste Stream SpillDecision->SpillNo No End Decontaminate & Remove PPE SpillYes->End SpillNo->End

Operational Handling and Spill Response Logic for Halogenated Pyridines.

References

  • Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Toxicity Studies of Halogenated Pyridines Source: National Institutes of Health (NIH) / National Toxicology Program URL: [Link]

  • Title: Chemical Compatibility Chart for Gloves and Waste Source: Cal Pac Lab URL: [Link]

  • Title: Hazardous Waste Management and Chemical Spill Response Source: Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

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Method

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